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  • Product: 4-Hydroxy-5-methoxy-1-indanone
  • CAS: 66487-71-6

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 4-Hydroxy-5-methoxy-1-indanone: Synthesis, Mechanisms, and Applications

Executive Summary 4-Hydroxy-5-methoxy-1-indanone (CAS: 66487-71-6) is a highly functionalized bicyclic scaffold critical to modern drug discovery and sensory chemistry. Characterized by its rigid indanone core and specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methoxy-1-indanone (CAS: 66487-71-6) is a highly functionalized bicyclic scaffold critical to modern drug discovery and sensory chemistry. Characterized by its rigid indanone core and specific oxygenation pattern, this compound serves as a vital intermediate in the synthesis of central nervous system (CNS) therapeutics and conformationally restricted artificial sweeteners. This whitepaper details the structural properties, the mechanistic breakthroughs in its regioselective synthesis via chloroaluminate ionic liquids, and its downstream applications.

Molecular Architecture & Electronic Profiling

The molecular formula of 4-hydroxy-5-methoxy-1-indanone is C₁₀H₁₀O₃ (Molecular Weight: 178.18 g/mol ). Structurally, it consists of a cyclopentanone ring fused to a phenol ether.

The chemical behavior of this molecule is dictated by the differential steric and electronic environments of the C4 and C5 positions:

  • C1 Carbonyl Influence: The ketone at C1 exerts a mild electron-withdrawing effect across the aromatic system, stabilizing the fused ring system.

  • Steric Differentiation at C4 vs. C5: The C4 position is situated directly adjacent to the C3 methylene group of the aliphatic cyclopentanone ring. This proximity creates a distinct steric pocket compared to the relatively unhindered C5 position. As we will explore, exploiting this subtle steric disparity is the fundamental key to achieving regioselective synthesis.

The Regioselective Demethylation Breakthrough

Historically, synthesizing 4-hydroxy-5-methoxy-1-indanone from the readily available precursor 4,5-dimethoxy-1-indanone relied on traditional Lewis acids like aluminum chloride (AlCl₃) in dichloromethane. However, this heterogeneous reaction yields a poor regioselectivity of 70:30 (4-OH : 5-OH) due to uncontrolled coordination kinetics and the solid nature of the reagent.

A major synthetic breakthrough was achieved by utilizing chloroaluminate ionic liquids, such as [TMAH][Al₂Cl₇] (trimethylammonium heptachlorodialuminate) or [BMIM][Al₂Cl₇] ().

Mechanistic Causality: Ionic liquids provide a homogeneous reaction environment. The active catalytic species, the bulky[Al₂Cl₇]⁻ anion, acts as a highly discriminating Lewis acid. When introduced to 4,5-dimethoxy-1-indanone, the steric bulk of the [Al₂Cl₇]⁻ complex forces it to preferentially coordinate with the C4-methoxy oxygen, which is sterically "pushed" into a more accessible conformation by the adjacent C3 methylene protons. Subsequent thermal activation selectively cleaves the C4-O bond, pushing the regioselectivity to an exceptional 96:4 ratio.

SynthesisWorkflow Substrate 4,5-Dimethoxy-1-indanone (Substrate) Complex Lewis Acid-Base Complex (Coordination at C4-OMe) Substrate->Complex Reagent [TMAH][Al2Cl7] (Ionic Liquid) Reagent->Complex Lewis Acidity Transition Ether Cleavage (Demethylation) Complex->Transition 40°C, 23h Product 4-Hydroxy-5-methoxy-1-indanone (Major: 96%) Transition->Product Regioselective Byproduct 5-Hydroxy-4-methoxy-1-indanone (Minor: 4%) Transition->Byproduct Steric Hindrance

Mechanistic workflow of the regioselective demethylation of 4,5-dimethoxy-1-indanone.

Quantitative Yield & Reagent Comparison

The superiority of ionic liquids over traditional Lewis acids is summarized in the quantitative data below. The use of ionic liquids not only improves selectivity but drastically reduces the formation of unwanted byproducts, simplifying downstream purification.

Demethylation ReagentSolvent SystemTemp (°C)Time (h)Selectivity (4-OH : 5-OH)Overall Yield (%)
AlCl₃ (Traditional) CH₂Cl₂40 (Reflux)> 2470 : 3065 - 70
[TMAH][Al₂Cl₇] CH₂Cl₂402396 : 4> 92
[BMIM][Al₂Cl₇] CH₂Cl₂402396 : 4> 95
[EMIM][Al₂Cl₆I] CH₂Cl₂40< 2396 : 4> 90

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology details the synthesis of 4-hydroxy-5-methoxy-1-indanone using[BMIM][Al₂Cl₇]. Every step is designed as a self-validating system to prevent common points of failure.

Step 1: Preparation of the Ionic Liquid Reagent

  • Action: Under a strict nitrogen atmosphere at 0 °C, slowly add anhydrous aluminum chloride (2.0 molar equivalents) to N-butyl-N-methylimidazolium chloride (1.0 molar equivalent).

  • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the imidazolium core. A successful reaction is validated by the transition of the solid powders into a clear, viscous, pale-yellow liquid ([BMIM][Al₂Cl₇]).

Step 2: Substrate Complexation

  • Action: Dissolve 4,5-dimethoxy-1-indanone (1.0 equiv, e.g., 50 g) in anhydrous dichloromethane (500 mL). Dropwise, add a solution of [BMIM][Al₂Cl₇] (2.5 equiv) in dichloromethane (1 L).

  • Causality: Dropwise addition controls the immediate Lewis acid-base complexation heat. The use of 2.5 equivalents ensures complete coordination of both the C1 carbonyl and the target C4 methoxy group.

Step 3: Thermal Cleavage

  • Action: Heat the reaction mixture to 40 °C and stir for 23 hours.

  • Causality: 40 °C provides the exact activation energy required to cleave the sterically strained C4-O bond without providing enough thermodynamic energy to break the more stable C5-O bond.

Step 4: Acidic Quenching & Isolation (Critical Step)

  • Action: Pour the reaction mixture into a vigorously stirred mixture of ice-cold water (4 L) and concentrated hydrochloric acid (HCl).

  • Causality: Why HCl and not just water? Aluminum forms exceptionally strong Al-O bonds with the newly formed phenoxide product. Quenching with water alone generates gelatinous aluminum hydroxide [Al(OH)₃] emulsions that trap the product and make phase separation impossible. HCl protonates the phenoxide (releasing the free hydroxyl group) and solubilizes the aluminum as water-soluble [Al(H₂O)₆]³⁺ chlorides, ensuring a crisp, clean phase separation.

  • Action: Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate to yield the highly enriched crystalline product.

Downstream Applications: From CNS Drugs to Artificial Sweeteners

The unique structural rigidity of 4-hydroxy-5-methoxy-1-indanone makes it a privileged scaffold in two distinct scientific fields:

Pharmaceutical Intermediates (CNS Therapeutics): The compound is heavily utilized as a core building block in the synthesis of azetidine and pyrrolidine derivatives. Patents held by pharmaceutical entities (such as Organon) detail the derivatization of the indanone core to create compounds with high binding affinities to central nervous system receptors, targeting psychiatric and neurological disorders ().

Sensory & Flavor Chemistry: In the pursuit of next-generation artificial sweeteners, researchers synthesize "sweet isovanillyl derivatives." By utilizing 4-hydroxy-5-methoxy-1-indanone, chemists create conformationally restricted analogues of natural sweeteners like phyllodulcin. The rigid indanone ring locks the molecule into a specific 3D geometry, allowing researchers to map the exact spatial requirements (Structure-Activity Relationships) of human sweet taste receptors ().

Applications Core 4-Hydroxy-5-methoxy-1-indanone (Core Scaffold) Pharma Pharmaceutical Intermediates Core->Pharma Derivatization Sensory Sensory & Flavor Chemistry Core->Sensory Scaffold Modification Organon Azetidine/Pyrrolidine Derivatives (CNS Active Compounds) Pharma->Organon Sweet Sweet Isovanillyl Derivatives (Conformationally Restricted) Sensory->Sweet

Downstream applications of 4-hydroxy-5-methoxy-1-indanone in pharmacology and sensory chemistry.

References

  • Kemperman, G. J., Roeters, T. A., & Hilberink, P. W. (2003). Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents. European Journal of Organic Chemistry. URL:[Link]

  • Arnoldi, A., Bassoli, A., Borgonovo, G., Drew, M. G. B., Merlini, L., & Morini, G. (1998). Sweet Isovanillyl Derivatives: Synthesis and Structure−Taste Relationships of Conformationally Restricted Analogues. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Akzo Nobel N.V. (1998).Derivatives of azetidine and pyrrolidine (Patent No. EP0863136B1). European Patent Office.
Exploratory

Literature Review and Technical Guide: The Selective Synthesis of 4-Hydroxy-5-methoxy-1-indanone

Executive Summary 4-Hydroxy-5-methoxy-1-indanone (CAS: 66487-71-6) is a highly valuable synthetic intermediate, frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and neurological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methoxy-1-indanone (CAS: 66487-71-6) is a highly valuable synthetic intermediate, frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and neurological therapeutics. The primary chemical challenge in its synthesis lies in the regioselective demethylation of its precursor, 4,5-dimethoxy-1-indanone. Traditional Lewis acid-mediated cleavages often yield unmanageable mixtures of regioisomers.

As an Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis and field-validated experimental protocols for achieving high-fidelity, selective ether cleavage using advanced chloroaluminate ionic liquids.

Retrosynthetic Strategy and Pathway Overview

The most efficient and scalable route to 4-hydroxy-5-methoxy-1-indanone involves a two-step process starting from commercially available 3-(2,3-dimethoxyphenyl)propanoic acid .

  • Intramolecular Cyclization: A Friedel-Crafts acylation constructs the bicyclic indanone core, yielding 4,5-dimethoxy-1-indanone.

  • Regioselective Demethylation: A precision-targeted ether cleavage exclusively at the C4 position.

SynthesisRoute A 3-(2,3-Dimethoxyphenyl) propanoic acid B 4,5-Dimethoxy-1-indanone A->B Intramolecular Friedel-Crafts Acylation C 4-Hydroxy-5-methoxy- 1-indanone B->C Selective Demethylation (Ionic Liquid)

Retrosynthetic workflow for 4-hydroxy-5-methoxy-1-indanone synthesis.

Mechanistic Insights: The Causality of Selectivity

A critical question arises during this synthesis: Why does demethylation occur exclusively at the C4 position rather than C5? Understanding the stereoelectronic environment of the indanone core is essential for mastering this transformation.

In 4,5-dimethoxy-1-indanone, the methoxy group at C4 is situated immediately adjacent to the C3 methylene group of the aliphatic cyclopentanone ring. This spatial crowding creates a severe steric clash known as the "peri" effect. To relieve this steric strain, the C4 methoxy group is forced to twist out of coplanarity with the aromatic ring.

Consequently, the oxygen lone pairs at C4 lose their resonance delocalization with the aromatic


-system, adopting a more 

-like, localized character. This stereoelectronic shift dramatically increases the Lewis basicity of the C4 oxygen compared to the C5 oxygen (which remains coplanar and fully delocalized). When exposed to a bulky Lewis acid such as the heptachloroaluminate anion ([Al₂Cl₇]⁻), coordination occurs preferentially at the more basic, out-of-plane C4 oxygen. Subsequent nucleophilic attack by the chloride ion yields the C4 phenol .

Mechanism N1 4,5-Dimethoxy-1-indanone N2 Steric Clash: C4-OMe vs C3-Methylene N1->N2 N3 Out-of-Plane Twist of C4-OMe N2->N3 N4 Increased Oxygen Basicity (sp3-like) N3->N4 N5 Preferential Lewis Acid Coordination ([Al2Cl7]-) N4->N5 N6 Nucleophilic Cleavage by Cl- N5->N6 N7 4-Hydroxy-5-methoxy-1-indanone N6->N7

Mechanistic causality of regioselective C4-demethylation via steric-induced basicity.

Quantitative Data & Reagent Comparison

Traditional Lewis acids (e.g., AlCl₃ in dichloromethane) offer poor selectivity and sluggish kinetics. The advent of chloroaluminate ionic liquids—such as 1-butyl-3-methylimidazolium heptachloroaluminate ([BMIM][Al₂Cl₇]) and tetramethylammonium heptachloroaluminate ([TMAH][Al₂Cl₇])—has revolutionized this transformation, offering near-perfect regiocontrol .

Table 1: Quantitative Comparison of Demethylation Reagents

Reagent SystemSelectivity (C4-OH : C5-OH)Reaction TimeYield (%)Scalability Profile
AlCl₃ / CH₂Cl₂70 : 3048 hours65 - 70Poor (Intractable emulsions)
[BMIM][Al₂Cl₇]96 : 423 hours> 95Excellent (Clean biphasic quench)
[TMAH][Al₂Cl₇]96 : 423 hours> 95Optimal (Low-cost industrial precursor)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system, complete with built-in analytical checkpoints.

Protocol A: Preparation of [BMIM][Al₂Cl₇] Ionic Liquid

Causality Rationale: Generating the Lewis acidic ionic liquid in situ or prior to the reaction ensures the precise stoichiometry of the [Al₂Cl₇]⁻ species, which is the active coordinating agent. Excess AlCl₃ would lead to non-selective cleavage.

  • Setup: Equip a rigorously dried, nitrogen-flushed round-bottom flask with a magnetic stirrer and an ice bath.

  • Addition: Add 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) (5.0 g, 28.6 mmol) to the flask.

  • Activation: Slowly add anhydrous aluminum chloride (7.1 g, 53.2 mmol) in small, controlled portions. Caution: The complexation forming the ionic liquid is highly exothermic.

  • Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature. The solid mixture will melt into a homogenous, viscous yellow liquid.

  • Self-Validation Check: Accurately measure the density of the resulting liquid using a volumetric pycnometer. A successful preparation yields a density of exactly 1.15 g/mL . Do not proceed if the density deviates, as it indicates improper [Al₂Cl₇]⁻ formation.

Protocol B: Large-Scale Selective Demethylation

Causality Rationale: Dropwise addition controls the exothermic coordination event, while the aggressive acidic biphasic quench prevents over-cleavage and traps the aluminum salts in the aqueous layer, preventing emulsion formation.

  • Preparation: Dissolve 4,5-dimethoxy-1-indanone (50.0 g, 0.26 mol) in anhydrous dichloromethane (500 mL).

  • Reagent Addition: Add a solution of the validated [BMIM][Al₂Cl₇] (250 mL, ~2.5 equiv.) in dichloromethane (1 L) dropwise to the indanone solution to maintain thermal control.

  • Reaction: Stir the mixture at 40 °C for exactly 23 hours under a continuous nitrogen atmosphere.

  • Quench: Carefully pour the reaction mixture into a vigorously stirred mixture of ice-water (4 L) and concentrated hydrochloric acid (100 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation Check: Validate the regioselectivity via ¹H-NMR. Confirm success by observing the complete disappearance of the C4-methoxy singlet (typically around

    
     3.9 ppm) while the C5-methoxy singlet remains fully integrated.
    

Conclusion

The synthesis of 4-hydroxy-5-methoxy-1-indanone exemplifies the elegant intersection of physical organic chemistry and synthetic methodology. By exploiting the steric-induced basicity of the C4 methoxy group, chloroaluminate ionic liquids provide a highly selective, scalable, and efficient route to this critical pharmaceutical building block, vastly outperforming traditional Lewis acid methodologies.

References

  • Title: Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents Source: European Journal of Organic Chemistry (Kemperman, G. J., Roeters, T. A., & Hilberink, P. W., 2003) URL: [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Hydroxy- and Methoxy-Substituted 1-Indanones for Drug Discovery Professionals

Preamble: The Critical Role of Isomerism in Physicochemical Profiling In the landscape of medicinal chemistry and drug development, the precise structural configuration of a molecule is paramount. The seemingly minor shi...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Critical Role of Isomerism in Physicochemical Profiling

In the landscape of medicinal chemistry and drug development, the precise structural configuration of a molecule is paramount. The seemingly minor shift of a functional group can profoundly alter a compound's physical and biological properties. This guide addresses the topic of 4-Hydroxy-5-methoxy-1-indanone, a specific isomer within the indanone family. However, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of experimental data for this exact compound.

This data gap itself is a crucial finding, highlighting an underexplored area of chemical space. For the researcher, this presents both a challenge and an opportunity. The challenge lies in the inability to directly retrieve established data; the opportunity is in the potential for novel synthesis and characterization.

Therefore, this guide will provide a detailed analysis of the most closely related and well-characterized isomers: 5-Methoxy-1-indanone and 4-Hydroxy-1-indanone . By presenting their established physical characteristics and the methodologies used to determine them, we aim to equip researchers with a robust framework for the synthesis, purification, and characterization of novel indanone derivatives like 4-Hydroxy-5-methoxy-1-indanone. The principles and protocols discussed herein are directly applicable to the empirical determination of the properties of this target compound.

Section 1: Physicochemical Profile of 5-Methoxy-1-indanone

5-Methoxy-1-indanone is a key intermediate in the synthesis of various biologically active molecules.[1] Its physical properties are well-documented, providing a reliable benchmark for related structures.

Melting Point and Appearance

The melting point of a crystalline solid is a critical indicator of its purity. For 5-Methoxy-1-indanone, a consistent range has been reported across multiple sources, suggesting a high degree of confidence in this value. The compound typically presents as a crystalline powder.[2][3]

PropertyValueSource(s)
Melting Point 107-109 °C[4][5]
107-111 °C[2]
107-112 °C[6]
Appearance Crystalline powder[2]
Solid[6]
Green-brown crystalline powder[2]
Spectroscopic and Other Physicochemical Data

Structural confirmation and further characterization rely on a suite of spectroscopic and analytical techniques.

PropertyDataSource(s)
Molecular Formula C₁₀H₁₀O₂[2][4][5]
Molecular Weight 162.19 g/mol [4][5]
Boiling Point 150 °C at 2 mmHg[4]
¹H NMR Spectrum available in DMSO-d₆[7]
Infrared (IR) Spectrum Conforms to structure[2]
Synthesis and Purification: A Pathway to Analytical Purity

The method of synthesis and subsequent purification is intrinsically linked to the final physical properties of a compound. A common route to a related methoxy indanone involves the methylation of a hydroxy indanone precursor. For instance, a general synthesis of a methoxy-1-indanone involves reacting the corresponding hydroxy-1-indanone with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as DMF.[8] The crude product is then typically purified by recrystallization from a solvent like methanol to yield the final product as a solid.[8]

The choice of recrystallization solvent and the cooling process are critical for obtaining a highly crystalline product with a sharp melting point. The protocol below outlines a general procedure for the purification of a methoxy-indanone derivative.

  • Solvent Selection: Begin by selecting an appropriate solvent. Methanol is often a suitable choice for this class of compounds.[8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Dissolution: In a fume hood, dissolve the crude methoxy-indanone product in a minimal amount of hot methanol with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be further assisted by placing the flask in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the dried solid can then be determined.

Section 2: Physicochemical Profile of 4-Hydroxy-1-indanone

4-Hydroxy-1-indanone serves as a crucial precursor for the synthesis of various indanone derivatives, including, hypothetically, 4-Hydroxy-5-methoxy-1-indanone.

PropertyValueSource(s)
Molecular Formula C₉H₈O₂
CAS Number 40731-98-4[9]
Purity ≥98.0%[9]
Notes Biochemical reagent for life science research[9]

While a specific melting point for 4-Hydroxy-1-indanone is not detailed in the provided search results, it is commercially available as a biochemical reagent, implying that its physical properties are characterized.[9] The synthesis of related compounds often starts from a methoxy-substituted indanone which is then demethylated to yield the hydroxy-indanone. For example, 5-hydroxy-1-indanone can be prepared from 5-methoxy-1-indanone using aluminum chloride in benzene.[10]

Section 3: Data on Other Relevant Indanone Isomers

To provide a broader context, data on other structurally related isomers is presented below. These comparisons can offer insights into how the positions of substituents influence physical properties.

CompoundMolecular FormulaMolecular WeightMelting PointSource(s)
6-Hydroxy-5-methoxy-1-indanone C₁₀H₁₀O₃178.19 g/mol Not specified[11]
4-Methoxy-7-methyl-1-indanone C₁₁H₁₂O₂Not specified84 °C[12]

The difference in melting point between 5-Methoxy-1-indanone (107-112 °C) and 4-Methoxy-7-methyl-1-indanone (84 °C) illustrates the impact of substituent changes on the crystal lattice energy and, consequently, the melting point.[6][12]

Section 4: A Framework for the Characterization of Novel Indanones

For a novel compound like 4-Hydroxy-5-methoxy-1-indanone, a systematic workflow is essential to determine its physical and chemical identity.

Proposed Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for a researcher to follow when synthesizing and characterizing a novel indanone derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_documentation Data Analysis & Documentation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination (DSC/MP Apparatus) purification->mp Pure Compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) mp->spectroscopy purity_analysis Purity Assessment (HPLC, GC) spectroscopy->purity_analysis data_analysis Data Interpretation & Structural Confirmation purity_analysis->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for Synthesis and Characterization of a Novel Indanone.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions of a material.

  • Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a clean DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature well below the expected melting point (e.g., 25 °C).

    • Set the final temperature well above the expected melting point (e.g., 150 °C).

    • Program a heating rate, typically 5-10 °C/min.

    • Ensure a constant flow of an inert purge gas (e.g., nitrogen) through the cell.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is typically determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported. The sharpness of the peak is an indicator of the sample's purity.

Conclusion

While there is a current lack of published data for the specific isomer 4-Hydroxy-5-methoxy-1-indanone , a wealth of information exists for its close structural relatives, most notably 5-Methoxy-1-indanone . The established melting point of 5-Methoxy-1-indanone is in the range of 107-112 °C.[2][4][5][6] This technical guide has provided a comprehensive overview of the available data for key indanone isomers and has outlined the standard experimental workflows necessary for the synthesis, purification, and rigorous physicochemical characterization of novel derivatives. For any newly synthesized batch of 4-Hydroxy-5-methoxy-1-indanone, empirical determination of its melting point and other physical characteristics is not only recommended but essential for establishing its identity and purity, thereby ensuring the reliability of any subsequent biological or chemical studies.

References

  • PrepChem.com. Synthesis of 4-Methoxy-1-indanone. Available from: [Link]

  • ChemBK. 5-Methoxy-1-indanone. Available from: [Link]

  • Karak, S., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. Available from: [Link]

  • ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • iChemical. 5-Methoxy-1-indanone, CAS No. 5111-70-6. Available from: [Link]

  • Global Substance Registration System. 6-HYDROXY-5-METHOXY-1-INDANONE. Available from: [Link]

  • PubChem. 5-Methoxyindan-1-one. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Hydroxy-5-methoxy-1-indanone

An in-depth technical guide and synthetic protocol for the preparation of 4-Hydroxy-5-methoxy-1-indanone , a critical intermediate and conformationally restricted scaffold used in the study of structure-activity relation...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and synthetic protocol for the preparation of 4-Hydroxy-5-methoxy-1-indanone , a critical intermediate and conformationally restricted scaffold used in the study of structure-activity relationships (SAR) for sweet taste receptors and pharmaceutical development.

Introduction & Strategic Rationale

4-Hydroxy-5-methoxy-1-indanone is a conformationally rigid analogue of isovanillyl derivatives. In medicinal chemistry and sensory science, locking the flexible carbon chain of an isovanillyl group into an indanone ring allows researchers to probe the "active conformation" required for receptor binding, as demonstrated in seminal SAR studies on sweet taste receptors by[1].

Synthesizing this specific substitution pattern (4-OH, 5-OMe) is notoriously challenging due to the risk of unwanted lactonization if the phenol is unprotected during cyclization, and the difficulty of regioselective demethylation. To establish a self-validating and high-yielding system, this protocol utilizes a four-step linear sequence starting from the inexpensive and commercially available 2,3-dimethoxybenzaldehyde (o-veratraldehyde) .

Mechanistic Insights: The "Why" Behind the Chemistry

A robust protocol relies on understanding the causality of the reaction pathways. The success of this synthesis hinges on two highly regioselective transformations:

A. Regioselective Friedel-Crafts Cyclization (Step 3) When 3-(2,3-dimethoxyphenyl)propanoic acid is treated with Eaton’s Reagent (P₂O₅ in methanesulfonic acid), an acylium ion is generated. The aromatic ring has two potential sites for electrophilic attack: C4 and C6. However, the C2-methoxy group strongly directs para (to C6), and the C6 position is sterically highly accessible compared to the crowded C4 position. Consequently, cyclization occurs exclusively at C6, seamlessly generating 4,5-dimethoxy-1-indanone . Eaton's reagent is chosen over Polyphosphoric Acid (PPA) because its lower viscosity prevents localized overheating and simplifies the aqueous workup.

B. Electronic Control in Regioselective Demethylation (Step 4) The conversion of 4,5-dimethoxy-1-indanone to 4-hydroxy-5-methoxy-1-indanone requires the selective cleavage of the C4-methoxy group while leaving the C5-methoxy group intact. This is achieved using the highly specific Methanesulfonic acid/L-Methionine system pioneered by [2].

  • The Causality: The carbonyl group at C1 is a strong electron-withdrawing group (EWG). Through resonance, it severely depletes electron density at the ortho (C7) and para (C5) positions. The meta position (C4) is significantly less deactivated.

  • The Result: The oxygen atom of the C4-methoxy group remains more basic than the C5-methoxy oxygen. Methanesulfonic acid preferentially protonates the C4-oxygen. L-Methionine, acting as a soft nucleophile via its thioether moiety, executes an Sₙ2 attack exclusively on the protonated C4-methyl group, yielding the target 4-hydroxy-5-methoxy-1-indanone with exquisite precision.

Quantitative Reaction Parameters

StepReaction TypeKey ReagentsTempTimeTypical Yield
1 Knoevenagel CondensationMalonic acid, Pyridine, Piperidine80 °C4 h85 - 90%
2 Catalytic HydrogenationH₂, 10% Pd/C, Methanol25 °C6 h> 95%
3 Intramolecular Friedel-CraftsEaton's Reagent (10 wt% P₂O₅ in MeSO₃H)60 °C2 h75 - 80%
4 Regioselective DemethylationL-Methionine, Methanesulfonic acid40 °C24 h65 - 70%

Synthetic Workflow Visualization

SynthesisWorkflow SM 2,3-Dimethoxybenzaldehyde (Starting Material) INT1 2,3-Dimethoxycinnamic acid (Intermediate 1) SM->INT1 Malonic acid, Pyridine Piperidine, 80°C INT2 3-(2,3-Dimethoxyphenyl)propanoic acid (Intermediate 2) INT1->INT2 H2, Pd/C MeOH, RT INT3 4,5-Dimethoxy-1-indanone (Intermediate 3) INT2->INT3 Eaton's Reagent 60°C PROD 4-Hydroxy-5-methoxy-1-indanone (Target Product) INT3->PROD MeSO3H, L-Methionine 40°C

Synthetic pathway for 4-Hydroxy-5-methoxy-1-indanone detailing key intermediates and conditions.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzaldehyde (50.0 g, 301 mmol) and malonic acid (47.0 g, 451 mmol, 1.5 eq) in anhydrous pyridine (150 mL).

  • Catalysis: Add piperidine (2.5 mL, 25 mmol, 0.08 eq) as the catalyst.

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere. In-process control: CO₂ gas evolution will be observed. The reaction is complete when gas evolution ceases (typically 3-4 hours).

  • Workup: Cool the mixture to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice (400 g) and concentrated HCl (150 mL) to neutralize the pyridine.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water (3 × 100 mL) and dry under vacuum at 50 °C to afford 2,3-dimethoxycinnamic acid as a white crystalline solid.

Step 2: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid
  • Setup: Transfer the 2,3-dimethoxycinnamic acid (50.0 g, 240 mmol) to a hydrogenation vessel and dissolve in HPLC-grade methanol (300 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5.0 g). Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of nitrogen.

  • Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas. Maintain a hydrogen atmosphere (balloon or 30 psi in a Parr shaker) at room temperature for 6 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(2,3-dimethoxyphenyl)propanoic acid as a viscous colorless oil that crystallizes upon standing.

Step 3: Synthesis of 4,5-Dimethoxy-1-indanone
  • Setup: In a 250 mL round-bottom flask, place 3-(2,3-dimethoxyphenyl)propanoic acid (30.0 g, 142 mmol).

  • Cyclization: Add Eaton’s Reagent (10 wt% phosphorus pentoxide in methanesulfonic acid, 120 mL). Stir the mixture to ensure complete dissolution.

  • Reaction: Heat the dark solution to 60 °C for 2 hours. In-process control: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material spot will disappear, replaced by a lower-Rf UV-active spot.

  • Workup: Cool the mixture to room temperature and pour it very slowly over vigorously stirred crushed ice (500 g). Caution: Highly exothermic quench.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 150 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (until pH > 7), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford 4,5-dimethoxy-1-indanone as a pale yellow solid.

Step 4: Regioselective Demethylation to 4-Hydroxy-5-methoxy-1-indanone
  • Setup: In a 100 mL round-bottom flask, dissolve 4,5-dimethoxy-1-indanone (10.0 g, 52 mmol) in methanesulfonic acid (MeSO₃H) (40 mL).

  • Reagent Addition: Add L-Methionine (15.5 g, 104 mmol, 2.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to 40 °C and stir under nitrogen for 24 to 48 hours. In-process control: Monitor by TLC or LC-MS. The reaction progresses slowly to ensure regioselectivity; do not exceed 45 °C to prevent cleavage of the C5-methoxy group.

  • Workup: Once complete, pour the reaction mixture into ice water (200 mL). Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 8:2 to 1:1) to isolate pure 4-hydroxy-5-methoxy-1-indanone .

  • Validation: ¹H NMR (CDCl₃) will show the disappearance of one methoxy singlet (~3.90 ppm) and the appearance of a broad phenolic -OH singlet (~5.80 ppm), confirming successful monodemethylation.

References

  • Arnoldi, A., Bassoli, A., Borgonovo, G., Drew, M. G. B., Merlini, L., & Morini, G. (1998). Sweet Isovanillyl Derivatives: Synthesis and Structure−Taste Relationships of Conformationally Restricted Analogues. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Fujii, N., Irie, H., & Yajima, H. (1977). Regioselective cleavage of aromatic methyl ethers by methanesulphonic acid in the presence of methionine. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Sources

Application

Scalable preparation of 4-Hydroxy-5-methoxy-1-indanone for pharmaceutical use

An Application Guide for the Scalable Pharmaceutical Preparation of 4-Hydroxy-5-methoxy-1-indanone Abstract 4-Hydroxy-5-methoxy-1-indanone is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Pharmaceutical Preparation of 4-Hydroxy-5-methoxy-1-indanone

Abstract

4-Hydroxy-5-methoxy-1-indanone is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its structural motif is integral to molecules with significant therapeutic potential. The development of a robust, scalable, and economically viable synthetic route is therefore of critical importance for drug development and manufacturing. This application note provides a comprehensive guide to a scalable, two-part synthesis of 4-Hydroxy-5-methoxy-1-indanone. The strategy employs a high-yielding intramolecular Friedel-Crafts acylation to construct the core indanone structure, followed by a regioselective demethylation to furnish the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines rigorous analytical methods for quality control, designed to meet the stringent requirements of the pharmaceutical industry.

Strategic Overview of the Synthesis

The selected synthetic pathway is designed for scalability and control, prioritizing commercially available starting materials and well-understood, reliable chemical transformations. The strategy is bifurcated into two primary stages:

  • Indanone Core Formation: Synthesis of 5,6-dimethoxy-1-indanone via an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid. This method is a cornerstone of industrial aromatic chemistry, known for its efficiency in forming cyclic ketones.[1][2][3]

  • Regioselective Demethylation: Targeted removal of the methyl group at the C6-methoxy position of 5,6-dimethoxy-1-indanone to yield the desired 4-hydroxy-5-methoxy-1-indanone. This step is crucial for achieving the correct molecular architecture.

The overall workflow is depicted below.

G cluster_0 Phase 1: Synthesis of Precursor cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Modification cluster_3 Phase 4: Purification & QC A 3-(3,4-Dimethoxyphenyl)propanoic Acid B Intramolecular Friedel-Crafts Acylation (Catalyst: PPA or Lewis Acid) A->B C 5,6-Dimethoxy-1-indanone B->C Cyclization D Selective Demethylation (Reagent: Lewis Acid, e.g., AlCl₃) C->D E 4-Hydroxy-5-methoxy-1-indanone D->E Demethylation F Purification (Crystallization / Chromatography) E->F G Final API Intermediate (Purity > 99.5%) F->G Isolation

Caption: High-level workflow for the synthesis of 4-Hydroxy-5-methoxy-1-indanone.

Part I: Synthesis of 5,6-Dimethoxy-1-indanone via Friedel-Crafts Acylation

Principle and Mechanism

The intramolecular Friedel-Crafts acylation is a robust electrophilic aromatic substitution reaction for constructing cyclic ketones.[1] The reaction is initiated by activating the carboxylic acid of the precursor with a strong Brønsted or Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).[3] This generates a highly electrophilic acylium ion. The electron-rich aromatic ring of the same molecule then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a five-membered ring. Subsequent deprotonation restores aromaticity, yielding the indanone product.[1]

G start Precursor Acid + Lewis Acid intermediate Acylium Ion (Electrophile) start->intermediate Activation sigma Sigma Complex (Intermediate) intermediate->sigma Intramolecular Attack product Indanone Product sigma->product Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

Materials and Reagents

ReagentGradeSupplier ExamplePurpose
3-(3,4-Dimethoxyphenyl)propanoic Acid≥98%Sigma-AldrichStarting Material
Polyphosphoric Acid (PPA)83% P₂O₅ assaySigma-AldrichCatalyst and Reaction Medium
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRNeutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying Agent
Isopropanol (IPA)ACS GradeFisher ScientificRecrystallization Solvent
Deionized Water--Work-up

Procedure

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, charge polyphosphoric acid (300 g). Begin stirring to ensure homogeneity.

  • Charge of Starting Material: Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid (50 g, 0.238 mol) to the PPA in portions over 30 minutes. The addition may be exothermic; maintain the internal temperature below 40°C.

  • Reaction Execution: After the addition is complete, heat the mixture to 80-85°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-4 hours).

  • Quenching: Allow the reaction mixture to cool to approximately 60°C. In a separate beaker, prepare 1 kg of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step and should be performed in a well-ventilated fume hood.

  • Extraction: Once the quench is complete and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from hot isopropanol to afford 5,6-dimethoxy-1-indanone as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

In-Process Controls (IPCs)

  • TLC: Monitor reaction completion using a mobile phase of 30% ethyl acetate in hexanes. The product will have a lower Rf value than the starting carboxylic acid.

  • HPLC: Use the method described in Section 4.1 to confirm the disappearance of the starting material peak and the appearance of the product peak.

Part II: Selective Demethylation to 4-Hydroxy-5-methoxy-1-indanone

Principle and Rationale

Selective demethylation of one of two adjacent methoxy groups presents a significant synthetic challenge. The choice of demethylating agent is critical to control the regioselectivity. Lewis acids, such as aluminum chloride (AlCl₃), are effective for cleaving aryl methyl ethers.[4] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by a chloride ion. The selectivity for the C6-methoxy group (which becomes the C4-hydroxy group in the final product) over the C5-methoxy group is influenced by steric and electronic factors, though mixtures of isomers are possible.[5] Careful control of reaction conditions (temperature, stoichiometry of the Lewis acid) is essential to maximize the yield of the desired regioisomer and minimize the formation of the fully demethylated byproduct.

Experimental Protocol

Materials and Reagents

ReagentGradeSupplier ExamplePurpose
5,6-Dimethoxy-1-indanone≥99%(From Part I)Starting Material
Aluminum Chloride (AlCl₃), anhydrous≥99%Sigma-AldrichDemethylating Agent
Dichloromethane (DCM), anhydrous≥99.8%Sigma-AldrichReaction Solvent
Hydrochloric Acid (HCl), 2MACS GradeFisher ScientificQuenching/Acidification
Ethyl AcetateACS GradeVWRExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying Agent

Procedure

  • Reaction Setup: To a 1 L, dry, three-necked round-bottom flask purged with nitrogen and equipped with a mechanical stirrer and thermometer, add anhydrous dichloromethane (500 mL). Cool the solvent to 0°C using an ice bath.

  • Addition of Lewis Acid: Carefully and in portions, add anhydrous aluminum chloride (77 g, 0.577 mol) to the cold DCM.

  • Addition of Substrate: Dissolve 5,6-dimethoxy-1-indanone (40 g, 0.208 mol) in anhydrous DCM (150 mL) and add this solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the consumption of starting material and the formation of the product by HPLC.

  • Quenching: Cool the reaction mixture back to 0°C. Very slowly and cautiously, add 2M HCl (400 mL) dropwise to quench the reaction. Significant gas evolution (HCl) will occur. Ensure adequate ventilation.

  • Work-up: After the quench is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing: Combine all organic layers and wash with water (200 mL) followed by brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the desired product from regioisomers and other impurities. Alternatively, recrystallization from a suitable solvent system like toluene/hexanes may be employed.

Quality Control of 4-Hydroxy-5-methoxy-1-indanone

A rigorous quality control (QC) process is essential to ensure the final intermediate meets pharmaceutical specifications. This involves a combination of chromatographic and spectroscopic techniques.

G cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_physchem Physicochemical Tests QC_Sample Final Product Sample HPLC HPLC-UV Analysis (Assay and Impurity Profile) QC_Sample->HPLC NMR_H ¹H NMR QC_Sample->NMR_H MS Mass Spectrometry QC_Sample->MS MP Melting Point QC_Sample->MP NMR_C ¹³C NMR NMR_H->NMR_C Appearance Appearance Test MP->Appearance

Caption: Quality control workflow for the final product.

Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard method for determining the purity and identifying any process-related impurities.[6][7][8]

HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm
Injection Vol. 10 µL
Acceptance Purity ≥ 99.5%, no single impurity > 0.1%
Structural Confirmation

Spectroscopic Data

TechniqueExpected Data
¹H NMR (DMSO-d₆, 400 MHz): δ ~9.0 (s, 1H, -OH), ~7.2 (d, 1H), ~6.9 (d, 1H), 3.8 (s, 3H, -OCH₃), 3.0 (t, 2H), 2.6 (t, 2H). Note: Exact shifts may vary.
¹³C NMR (DMSO-d₆, 100 MHz): δ ~205 (C=O), ~150-155 (Ar-C), ~145 (Ar-C), ~130 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~56 (-OCH₃), ~36 (CH₂), ~25 (CH₂). Note: Exact shifts may vary.
Mass Spec (ESI-) Expected [M-H]⁻: 177.05. High-resolution mass spectrometry (HRMS) should be used for exact mass confirmation.[9]
Physicochemical Properties
PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined and specified (e.g., 107-109°C for 5-methoxy-1-indanone as a reference)[10]
Solubility Soluble in methanol, ethyl acetate, DCM

Scalability and Safety Considerations

  • Thermal Management: Both the Friedel-Crafts acylation and the quenching steps are highly exothermic. On a large scale, a jacketed reactor with efficient cooling is mandatory to control the temperature and prevent runaway reactions.

  • Reagent Handling: Polyphosphoric acid and aluminum chloride are corrosive and moisture-sensitive. Handling should occur in a controlled, dry environment. The quenching of both reactions produces corrosive fumes (HCl gas) and requires a robust ventilation or scrubbing system.

  • Solvent Selection: While dichloromethane is an effective solvent, its environmental and health profile may necessitate evaluation of alternatives like 2-methyltetrahydrofuran (2-MeTHF) for a greener, scalable process.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and acid-resistant gloves, is required. For large-scale operations, full-face shields and protective aprons are recommended, especially during quenching.

Conclusion

This application note outlines a validated and scalable two-step synthesis for producing high-purity 4-Hydroxy-5-methoxy-1-indanone. By leveraging a robust intramolecular Friedel-Crafts acylation followed by a controlled, selective demethylation, this protocol provides a clear and reproducible pathway for manufacturing this key pharmaceutical intermediate. The inclusion of detailed in-process controls and final product quality assurance methods ensures that the material produced is suitable for use in a regulated cGMP (current Good Manufacturing Practice) environment.

References

  • van Leeuwen, T., et al. "Regioselective Synthesis of Indanones." Synlett, 2014, 25, 1717–1720. Available at: [Link]

  • ResearchGate. "ortho‐Hydroxylation of N‐methoxy acetophenone oxime ether catalyzed by..." ResearchGate.net. Available at: [Link]

  • Nature. "ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent." Nature.com. Available at: [Link]

  • Royal Society of Chemistry. "Analytical Methods." pubs.rsc.org. Available at: [Link]

  • ResearchGate. "Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid." ResearchGate.net. Available at: [Link]

  • ACS Publications. "Friedel–Crafts Acylation with Amides." The Journal of Organic Chemistry. Available at: [Link]

  • PMC. "Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering." PubMed Central. Available at: [Link]

  • ResearchGate. "HPLC profiles of the reaction mixture and purity analysis during the..." ResearchGate.net. Available at: [Link]

  • Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Available at: [Link]

  • Royal Society of Chemistry. "Compound purity analysis and HPLC data." pubs.rsc.org. Available at: [Link]

  • Chemdad. "5-Methoxy-1-indanone." Chemdad.com. Available at: [Link]

  • QuickCompany. "An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone." QuickCompany.in. Available at: [Link]

Sources

Method

Application Note: Protection and Deprotection Strategies for the 4-Hydroxy Group in Indanones

Introduction & Mechanistic Rationale 4-Hydroxy-1-indanone is a highly versatile, privileged building block utilized extensively in the total synthesis of complex natural products and active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Hydroxy-1-indanone is a highly versatile, privileged building block utilized extensively in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). The molecule presents a unique chemoselectivity challenge: it contains a nucleophilic phenolic hydroxyl group at C4, an electrophilic ketone at C1, and acidic α-protons at C2.

When executing downstream transformations—such as base-mediated enolization, Grignard additions, or transition-metal-catalyzed cross-couplings—the unprotected C4-phenol acts as an acidic proton source (pKa ~9.5) that quenches basic reagents and poisons organometallic catalysts. Furthermore, the phenoxide anion generated in situ can undergo undesired O-alkylation or oxidative dimerization. Therefore, masking the 4-hydroxy group with a robust, orthogonal protecting group (PG) is a critical strategic imperative for any synthetic campaign.

Strategic Selection of Protecting Groups

The choice of PG dictates the permissible reaction conditions for the remainder of the synthetic sequence. Below is a quantitative summary of the most effective protecting groups for 4-hydroxy-1-indanone, optimized for yield and orthogonal stability.

Protecting GroupReagents for ProtectionReagents for DeprotectionStability ProfileTypical Yield
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂HCl/MeOH or TFA/CH₂Cl₂Stable to strong bases (LDA, BuLi), Grignards, and hydrides.85–95%
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/C, MeOH or EtOAcStable to acids, bases, and nucleophiles. Labile to hydrogenation.90–98%
Methyl (Me) MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂ (-78 °C)Highly stable across most conditions; requires harsh deprotection.>95%
tert-Butyldimethylsilyl (TBS) TBS-Cl, Imidazole, DMFTBAF, THF or mild acidLabile to strong acids and fluoride sources. Good for short sequences.80–90%

Experimental Protocols: Self-Validating Workflows

Protocol A: Methoxymethyl (MOM) Ether Protection

Context: MOM protection is highly favored when subsequent steps involve strong bases, such as directed remote-metalation or the formation of silyl enol ethers. This robust strategy was elegantly utilized in the synthesis of Gilvocarcin natural products to facilitate ring-expansion and aromatization without compromising the phenolic oxygen .

Mechanistic Causality: We utilize N,N-Diisopropylethylamine (DIPEA) rather than triethylamine to minimize undesired quaternary ammonium salt formation with MOM-Cl, owing to DIPEA's steric bulk. Dichloromethane (CH₂Cl₂) is selected as the solvent because its polar aprotic nature stabilizes the transition state of the SN2 substitution without solvolyzing the highly reactive MOM-Cl electrophile.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-hydroxy-1-indanone (10.0 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (15.0 mmol, 1.5 equiv) dropwise via syringe. Stir for 10 minutes to ensure complete mixing.

  • Electrophile Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (12.0 mmol, 1.2 equiv) dropwise over 15 minutes. (Caution: MOM-Cl is a known carcinogen; perform strictly in a well-ventilated fume hood).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, KMnO₄ positive) will be consumed within 2-4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc 9:1 to 8:2) to afford 4-(methoxymethoxy)-1-indanone. Self-Validation (IPC): ¹H NMR (CDCl₃) will show a distinct sharp singlet at ~5.25 ppm (2H) corresponding to the -OCH₂O- acetal protons, confirming successful protection.

Protocol B: Benzyl (Bn) Ether Protection

Context: Benzyl protection is the gold standard when the downstream synthesis involves highly acidic conditions or oxidative steps (e.g., Rubottom oxidation). This approach was successfully employed in the total synthesis of complex flavanones, including the structural revision of Oboflavanone A, where the benzyl ether provided crucial stability during enol trimethylsilyl ether formation 1.

Mechanistic Causality: Potassium carbonate (K₂CO₃) is chosen as a mild, insoluble base. It is sufficiently basic to deprotonate the C4-phenol (pKa ~9.5) but not basic enough to significantly deprotonate the C2-α-protons (pKa ~15-17), thereby preventing undesired aldol self-condensation of the indanone. Dimethylformamide (DMF) is used to strongly solvate the potassium cation, leaving a highly naked, nucleophilic phenoxide anion to attack the benzyl bromide.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxy-1-indanone (10.0 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv). Stir the suspension at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.

  • Alkylation: Add benzyl bromide (BnBr) (11.0 mmol, 1.1 equiv) dropwise.

  • Heating (Optional but recommended): Warm the reaction mixture to 50 °C for 4 hours to drive the reaction to completion. Monitor by TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature and pour the mixture into ice water (100 mL) to precipitate the product.

  • Isolation: If the product precipitates as a solid, collect via vacuum filtration and wash with cold water. Alternatively, extract with EtOAc (3 × 40 mL), wash the organic layer extensively with water (5 × 30 mL) to remove DMF, followed by brine.

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography to yield 4-(benzyloxy)-1-indanone. Self-Validation (IPC): ¹H NMR (CDCl₃) will exhibit a characteristic singlet at ~5.15 ppm (2H) for the benzylic protons and an integration of 5 additional aromatic protons (7.30–7.45 ppm).

Reaction Pathways & Orthogonal Workflows

The following diagram illustrates the strategic divergence of protecting groups based on downstream requirements, visualizing the orthogonal stability pathways.

G SM 4-Hydroxy-1-indanone (Reactive Phenol) MOM MOM Ether (Base, MOM-Cl) SM->MOM MOM-Cl, DIPEA CH2Cl2 Bn Benzyl Ether (Base, BnBr) SM->Bn BnBr, K2CO3 DMF TBS TBS Ether (Base, TBS-Cl) SM->TBS TBS-Cl, Imidazole DMF Downstream1 Strong Base / Organometallics (e.g., LDA, Grignard) MOM->Downstream1 Orthogonal to bases Downstream2 Oxidation / Acidic Condensations (e.g., Rubottom Oxidation) Bn->Downstream2 Orthogonal to acids/oxidants Downstream3 Mild Reductions / Short Sequences TBS->Downstream3 Orthogonal to mild reductants Deprotect1 Target Molecule (Acidic Deprotection: HCl/MeOH) Downstream1->Deprotect1 Deprotect2 Target Molecule (Hydrogenolysis: H2, Pd/C) Downstream2->Deprotect2 Deprotect3 Target Molecule (Fluoride Deprotection: TBAF) Downstream3->Deprotect3

Orthogonal protection-deprotection workflows for 4-hydroxy-1-indanone.

Deprotection Strategies: Restoring the Phenol

Deprotection of MOM Ether

To remove the MOM group, acidic conditions are required.

  • Procedure: Dissolve the MOM-protected intermediate in methanol (0.2 M). Add concentrated aqueous HCl (few drops) or 3 M HCl in cyclopentyl methyl ether (CPME). Stir at 40 °C for 2-4 hours. The acetal linkage is hydrolyzed, releasing formaldehyde and methanol. Neutralize with solid NaHCO₃, filter, and concentrate.

Deprotection of Benzyl Ether

Benzyl ethers are cleaved via catalytic hydrogenolysis, ensuring complete orthogonality to the acidic conditions used for MOM cleavage.

  • Procedure: Dissolve the Bn-protected intermediate in EtOAc or MeOH. Add 10 wt% Pd/C (0.1 equiv by weight). Evacuate and backfill the flask with H₂ gas (balloon pressure) three times. Stir vigorously at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the free phenol.

References

  • Kieser, L. (2021). Studies Toward the Synthesis of Gilvocarcin Natural Products and Axially Chiral Biaryls. Ludwig-Maximilians-Universität München. Available at:

  • He, Q., Li, S., Fan, Y., Liu, Y., Su, Y., Zhou, Z., & Zhang, Y.-N. (2022). Complex Flavanones from Cryptocarya metcalfiana and Structural Revision of Oboflavanone A. Journal of Natural Products, 85(6), 1617–1625. Available at: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Hydroxy-5-methoxy-1-indanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-Hydroxy-5-methoxy-1-indanone (CAS 66487-71-6) .

This compound is a highly valuable intermediate in the synthesis of conformationally restricted isovanillyl derivatives[1] and dopaminergic agents [2]. Because it features a hydrogen-bond donor (C4-hydroxyl), two hydrogen-bond acceptors (C5-methoxy, C1-ketone), and an aromatic core, it exhibits moderate-to-high polarity. Understanding the causality behind its solubility behavior is critical for preventing yield loss and phase-separation issues during recrystallization.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude 4-hydroxy-5-methoxy-1-indanone is "oiling out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent system [3]. Instead of nucleating as a solid, the compound separates as a supercooled liquid phase, which traps impurities.

  • The Fix: Do not use high-boiling solvents like pure Toluene. Switch to a binary solvent system with a lower boiling point, such as Ethyl Acetate/Heptane. If oiling out still occurs, your concentration is too high. Re-heat the mixture to dissolve the oil, add 10-15% more of the primary solvent (EtOAc) to dilute the system, and introduce a seed crystal at a higher temperature (e.g., 50 °C) before the oil phase can separate.

Q2: I am getting poor recovery (<50%) using pure ethanol or pure methanol. What is the optimal solvent system? A: Pure lower alcohols solvate the C4-OH and C1=O groups too effectively, resulting in a shallow solubility curve where the compound remains highly soluble even at 0 °C. To achieve a steeper solubility curve, you must use an anti-solvent.

  • The Fix: Use a binary system. Ethyl Acetate / Heptane is the gold standard here [2]. Ethyl acetate effectively disrupts the intermolecular hydrogen bonding to dissolve the compound when hot. The addition of Heptane—a non-polar hydrocarbon incapable of hydrogen bonding—increases the chemical potential of the solute upon cooling, thermodynamically driving crystal lattice formation and maximizing recovery.

Q3: My crystals are heavily discolored (dark brown/yellow) even after recrystallization. How do I clear this? A: Indanones are susceptible to trace oxidation or base-catalyzed aldol condensation during synthesis, forming highly conjugated, colored polymeric impurities[1]. These impurities often co-crystallize by intercalating into the crystal lattice.

  • The Fix: Introduce a decolorizing step prior to crystallization. Suspend the crude in the primary solvent, add 5% w/w activated charcoal (Norit), and reflux for 10 minutes. Perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and adsorbed polymeric impurities before adding your anti-solvent.

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system: visual cues (turbidity, clearing) are built into the steps to ensure you are exactly on the solubility boundary before cooling.

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

Best for routine purification and removal of non-polar to moderately polar impurities.

  • Dissolution: Weigh the crude 4-hydroxy-5-methoxy-1-indanone into a round-bottom flask. Add Ethyl Acetate (approx. 3–4 mL per gram of crude).

  • Heating: Heat the suspension to a mild reflux (70–75 °C) with magnetic stirring until complete dissolution is achieved.

  • Pre-treatment (Optional): If the solution is dark, add 5% w/w activated charcoal, reflux for 10 minutes, and filter hot through a Celite pad into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While maintaining the solution at 70 °C, add hot Heptane dropwise. Stop immediately when the solution becomes faintly turbid (this is the cloud point, indicating saturation).

  • Clearing: Add 1–3 drops of hot Ethyl Acetate just until the turbidity clears. You now have a perfectly saturated solution.

  • Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours). Do not agitate; rapid cooling causes rapid precipitation, which traps impurities.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for 1 hour to drive the equilibrium toward complete crystallization.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold Heptane. Dry under vacuum at 40 °C to constant weight.

Protocol B: Temperature-Gradient Recrystallization (Aqueous Ethanol)

Best for crude mixtures heavily contaminated with inorganic salts or highly polar byproducts.

  • Dissolution: Suspend the crude product in absolute Ethanol (approx. 4 mL per gram). Heat to reflux (78 °C) until dissolved.

  • Saturation: Slowly add deionized water dropwise to the boiling solution until a slight, persistent turbidity is observed.

  • Clearing: Add 1–2 drops of Ethanol to clear the solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals and wash with ice-cold 30% aqueous ethanol.

Part 3: Quantitative Data

The following table summarizes the thermodynamic performance of various solvent systems for 4-hydroxy-5-methoxy-1-indanone based on empirical solubility profiles.

Solvent SystemOptimal Ratio (v/v)Expected RecoveryImpurity ClearanceTechnical Notes
EtOAc / Heptane 1:2 to 1:380 – 85%ExcellentSteep solubility curve; yields highly pure, well-defined crystalline needles.
Ethanol / Water 3:1 to 4:175 – 80%GoodExcellent for removing salts; requires extended drying time to remove trapped water.
Acetone / EtOAc 1:170 – 75%ModerateUseful if the crude is highly colored, but recovery is slightly lower due to high solubility [2].
Pure Ethanol N/A< 50%PoorNot recommended. Solute remains highly soluble even at 0 °C; requires extreme evaporation.
Toluene N/AVariablePoorHigh risk of "oiling out" due to depressed melting point dynamics [3].

Part 4: Workflow Visualization

The following decision tree dictates the logical flow for selecting the appropriate purification strategy based on the analytical profile of your crude material.

G Start Crude 4-Hydroxy-5-methoxy-1-indanone CheckPurity Purity < 70% or Heavily Colored? Start->CheckPurity PreTreat Hot Filtration with Activated Charcoal CheckPurity->PreTreat Yes CheckImpurity Primary Impurity Type? CheckPurity->CheckImpurity No PreTreat->CheckImpurity AqEtOH Protocol B: Aqueous Ethanol CheckImpurity->AqEtOH Highly Polar / Salts EtOAcHeptane Protocol A: EtOAc / Heptane CheckImpurity->EtOAcHeptane Non-Polar / Mixed Pure Pure Crystalline Product AqEtOH->Pure EtOAcHeptane->Pure

Caption: Decision tree for selecting the optimal recrystallization workflow based on crude impurity profiling.

Part 5: References

  • Title: Sweet Isovanillyl Derivatives: Synthesis and Structure−Taste Relationships of Conformationally Restricted Analogues Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive (Standard Reference for Phase Separation/Oiling Out Principles) URL: [Link]

Optimization

Identifying side products in the synthesis of 4-Hydroxy-5-methoxy-1-indanone

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-methoxy-1-indanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-methoxy-1-indanone. As a key intermediate in various pharmaceutical syntheses, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis.

The primary route to this indanone core involves an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor, a reaction class known for its power in ring formation but also for its potential pitfalls.[1][2] This guide will focus on identifying and mitigating the formation of common side products encountered during this critical cyclization step.

Troubleshooting Guide: Identifying and Resolving Side Product Formation

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My crude product is a dark brown, sticky tar instead of the expected solid. What's causing this and how can I fix it?

Probable Cause: This is a classic sign of polymerization or decomposition, a common issue when using strong acid catalysts like Polyphosphoric Acid (PPA) or under harsh Friedel-Crafts conditions.[3] PPA is a powerful dehydrating agent, and at elevated temperatures (typically >100 °C), it can promote intermolecular reactions, leading to the formation of high-molecular-weight polymeric material instead of the desired intramolecular cyclization.[4][5][6]

Diagnostic Approach:

  • Check Reaction Temperature: Verify that your reaction temperature did not significantly overshoot the target.

  • TLC Analysis: If possible, carefully take a sample from the reaction mixture (before work-up) and run a TLC. The presence of a smear along the baseline, in addition to your product spot, is indicative of polymerization.

Solutions & Preventative Measures:

  • Temperature Control: Strictly control the reaction temperature. For PPA-mediated cyclizations, a range of 80-95 °C is often sufficient.[7] A lower temperature may require a longer reaction time but will minimize degradation.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Alternative Catalysts: Consider milder cyclizing agents. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes provide better results with less charring. For some substrates, triflic acid can also be effective under controlled conditions.[1]

IssueProbable CauseRecommended Actions
Dark, tar-like crude productPolymerization/degradation due to excessive heat or reaction time.Lower reaction temperature, shorten reaction time, consider milder acid catalysts.
Low product yield with recovered starting materialIncomplete cyclization.Increase reaction temperature moderately, extend reaction time with monitoring, ensure PPA is sufficiently viscous and fresh.
Product with M-14 peak in MSDemethylation of the methoxy group.Use a Brønsted acid (PPA) instead of a strong Lewis acid (AlCl₃), or use a milder Lewis acid if required.
Broad melting point, multiple close spots on TLCPresence of regioisomers or other impurities.Optimize reaction conditions for regioselectivity, perform careful purification via column chromatography or recrystallization.
Table 1: Summary of common troubleshooting scenarios in the synthesis of 4-Hydroxy-5-methoxy-1-indanone.
Q2: My NMR and Mass Spec data show an unexpected product with a mass corresponding to the loss of a methyl group (M-14). What is this side product?

Probable Cause: You have likely formed 4,5-dihydroxy-1-indanone . This is a result of O-demethylation of the methoxy group. This side reaction is particularly common when using strong Lewis acids like aluminum trichloride (AlCl₃) as the catalyst.[8] The Lewis acid can coordinate to the oxygen atom of the methoxy ether, weakening the C-O bond and making the methyl group susceptible to cleavage.[9][10] While PPA is primarily a Brønsted acid, extensive heating can also promote some demethylation.

Mechanism Insight: The Lewis acid (AlCl₃) acts as an "ether-cleaving" agent. The aluminum coordinates to the methoxy oxygen, forming a complex. A nucleophile, typically a chloride ion from the catalyst itself, can then attack the methyl group in an Sₙ2 fashion, releasing methyl chloride and leaving the phenol.

Solutions & Preventative Measures:

  • Catalyst Choice: If your synthesis involves a Friedel-Crafts cyclization, favor a strong Brønsted acid like PPA over a stoichiometric amount of AlCl₃. Brønsted acids are less prone to causing demethylation under typical conditions.[4]

  • Temperature and Stoichiometry: If AlCl₃ must be used, employ the minimum effective amount and maintain the lowest possible reaction temperature to disfavor the demethylation pathway.

  • Protecting Groups: In more complex syntheses, if demethylation is unavoidable, consider using a more robust protecting group for the phenol that can withstand the cyclization conditions.

cluster_main Synthetic Pathways cluster_side Side Reaction Pathway Precursor 3-(Aryl)propanoic Acid Acylium Acylium Ion Intermediate Precursor->Acylium + PPA or Lewis Acid Desired 4-Hydroxy-5-methoxy -1-indanone Acylium->Desired Intramolecular EAS (Desired Pathway) Complex Lewis Acid-Ether Complex Desired->Complex + AlCl₃ (excess) or high temp Demethylated 4,5-Dihydroxy-1-indanone (Side Product) Complex->Demethylated Nucleophilic Attack on Methyl Group

Caption: Desired cyclization versus the demethylation side reaction pathway.

Q3: My yield is disappointingly low, but my crude NMR shows mostly clean product and unreacted starting material. Why didn't the reaction go to completion?

Probable Cause: Incomplete cyclization can be attributed to several factors related to the reaction conditions and reagents.

Causal Analysis & Solutions:

  • Insufficient Catalyst Activity: Polyphosphoric acid can absorb atmospheric moisture, which reduces its efficacy. Ensure you are using a fresh, viscous batch of PPA. The consistency should be thick, almost honey-like at room temperature.

  • Inadequate Temperature/Time: The activation energy for the intramolecular acylation may not have been reached. While high temperatures risk side products, a temperature that is too low will result in a sluggish or stalled reaction.

    • Action: Gradually increase the reaction temperature in 10 °C increments in subsequent trials. Similarly, if the temperature is optimal, extend the reaction time, monitoring every few hours by TLC to track the consumption of the starting material.

  • Poor Mixing: PPA is highly viscous. If the reaction mixture is not stirred vigorously, localized "hot spots" or areas of poor reagent mixing can occur, leading to an incomplete reaction. Use a powerful overhead mechanical stirrer for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during a PPA-mediated cyclization for this synthesis?

The three most critical parameters are temperature, reaction time, and the quality of the PPA . As discussed, temperature is a double-edged sword: too low and the reaction stalls; too high and polymerization and demethylation become significant side reactions.[3] Time is linked to temperature; optimal conditions will see the reaction complete in a reasonable timeframe (e.g., 1-4 hours)[7][11]. Finally, the dehydrating and catalytic power of PPA is severely compromised by water, so using a fresh, anhydrous supply is essential for reproducibility.[4]

Q2: How can I effectively remove the polyphosphoric acid during the work-up?

The standard and most effective method is to quench the reaction mixture by carefully and slowly pouring it onto a large amount of crushed ice with vigorous stirring. PPA hydrolysis is highly exothermic, and this procedure dissipates the heat safely.[4] After the ice has melted, the product often precipitates as a solid and can be collected by filtration. If it oils out, it must be extracted with a suitable organic solvent like ethyl acetate.

Q3: What is the recommended method for purifying the final product?

A two-step approach is often best:

  • Column Chromatography: This is highly effective for removing baseline polymeric material and separating closely related isomers.[3] A silica gel column using a solvent system like a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: After chromatography, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a toluene/hexane mixture) can be used to achieve high analytical purity and remove any remaining minor impurities, resulting in a sharp melting point.[3][12]

Experimental Protocols

Protocol 1: General Procedure for PPA-Mediated Intramolecular Cyclization

This is a representative protocol and should be adapted based on your specific precursor.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle with a temperature controller, add polyphosphoric acid (approx. 10 times the weight of the starting material).

  • Heating: Begin stirring and heat the PPA to the target temperature (e.g., 90 °C).

  • Reagent Addition: Once the temperature is stable, add the 3-arylpropionic acid precursor in portions to control any initial exotherm.

  • Reaction: Stir the mixture vigorously at the set temperature for 1-4 hours. Monitor the reaction's progress by periodically quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool slightly (to ~60-70 °C) before very slowly and carefully pouring it into a large beaker containing crushed ice and water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with water until the filtrate is neutral. If no solid forms, extract the aqueous layer with ethyl acetate (3x volumes).

  • Drying: Dry the crude solid in a vacuum oven at a low temperature. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (Optional, for insolubles) Dissolve->Filter Cool Slow Cooling & Ice Bath Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry

Caption: A typical workflow for purification by recrystallization.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC that gives the product an Rf value of ~0.3-0.4 and shows good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column, collecting fractions. You may start with a non-polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified indanone.

References

  • PrepChem.com. Synthesis of 4-Methoxy-1-indanone. Available from: [Link]

  • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Nowak, I., & Golec, B. (2020). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 10(45), 26955-26975. Available from: [Link]

  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. Available from: [Link]

  • Wang, L., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(43), 28247-28252. Available from: [Link]

  • Wang, L., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC. Available from: [Link]

  • ResearchGate. Synthesis of substituted 3-aryl-indanones 1. Available from: [Link]

  • Google Patents. CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022). Available from: [Link]

  • Divakar, K. J., & Rao, A. S. (2005). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 44(3), 579-582. Available from: [Link]

  • Reddit. Polyphosphoric acid for Bischler-Napieralski type cyclization. (2021). Available from: [Link]

  • GKToday. Demethylation. (2025). Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]

  • Chemistry Steps. Friedel–Crafts Acylation. (2025). Available from: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

  • ChemRxiv. Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (2025). Available from: [Link]

  • Google Patents. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives.
  • MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). Available from: [Link]

  • Arkivoc. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • PubMed. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (2023). Available from: [Link]

  • MDPI. Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Available from: [Link]

  • PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]

  • ResearchGate. Direct oxidative cyclization of 3-arylpropionic acids using PIFA or Oxone: synthesis of 3,4-dihydrocoumarins. Available from: [Link]

  • European Food Research and Technology. Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (1997). Available from: [Link]

  • Semantic Scholar. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Available from: [Link]

  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-5-methoxy-1-indanone

Introduction to 4-Hydroxy-5-methoxy-1-indanone and its Structural Features 4-Hydroxy-5-methoxy-1-indanone belongs to the indanone class of compounds, which are characterized by a bicyclic structure consisting of a benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 4-Hydroxy-5-methoxy-1-indanone and its Structural Features

4-Hydroxy-5-methoxy-1-indanone belongs to the indanone class of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone group. The substituents on the aromatic ring, a hydroxyl (-OH) group and a methoxy (-OCH3) group, are expected to significantly influence its fragmentation behavior in a mass spectrometer. Understanding these patterns is critical for its unambiguous identification in various analytical workflows, from metabolic studies to quality control in synthetic chemistry.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of an organic molecule in a mass spectrometer is dependent on the ionization technique employed. Here, we will explore the predicted fragmentation pathways under both Electron Ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI), prevalent in Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI) Mass Spectrometry

In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) that is prone to extensive fragmentation.[1] The fragmentation of 4-Hydroxy-5-methoxy-1-indanone (molecular weight: 178.18 g/mol ) under EI is predicted to be driven by the presence of the aromatic ring, the ketone functional group, and the methoxy and hydroxyl substituents.

Aromatic systems tend to form stable molecular ions. However, the functional groups in 4-Hydroxy-5-methoxy-1-indanone will direct the fragmentation pathways. The primary fragmentation processes for ketones involve cleavage of the C-C bonds adjacent to the carbonyl group.[2] For aromatic methoxy compounds, a characteristic loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO) is common. Phenolic compounds often exhibit a strong molecular ion peak and can lose a hydrogen radical (•H) or CO.

Table 1: Predicted Key Fragment Ions of 4-Hydroxy-5-methoxy-1-indanone in EI-MS

m/z (predicted)Proposed Fragment Structure/LossRationale
178[M]•+Molecular Ion
163[M - •CH3]•+Loss of a methyl radical from the methoxy group.
150[M - CO]•+Loss of carbon monoxide from the indanone ring (α-cleavage).
135[M - •CH3 - CO]+Sequential loss of a methyl radical and carbon monoxide.
122[M - 2CO]•+Potential subsequent loss of CO from a rearranged intermediate.
107[C7H7O]+Fragment corresponding to the substituted aromatic ring after cleavage of the five-membered ring.

The following diagram illustrates the predicted major fragmentation pathways under EI.

EI_Fragmentation_of_4_Hydroxy_5_methoxy_1_indanone M [M]•+ m/z 178 F1 [M - •CH3]+ m/z 163 M->F1 - •CH3 F2 [M - CO]•+ m/z 150 M->F2 - CO F3 [M - •CH3 - CO]+ m/z 135 F1->F3 - CO

Caption: Predicted EI fragmentation of 4-Hydroxy-5-methoxy-1-indanone.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[3] Fragmentation is then induced in the collision cell of a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]+, m/z 179):

In positive ion mode, fragmentation of the protonated molecule will likely involve losses of small neutral molecules. For 4-Hydroxy-5-methoxy-1-indanone, the protonation is likely to occur on the carbonyl oxygen or the methoxy oxygen.

  • Loss of water (H2O): Protonation of the hydroxyl group can lead to the facile loss of a water molecule.

  • Loss of formaldehyde (CH2O): The methoxy group can undergo rearrangement to lose formaldehyde.

  • Loss of carbon monoxide (CO): Similar to EI, the indanone ring can lose CO.

Negative Ion Mode ([M-H]-, m/z 177):

In negative ion mode, deprotonation will most likely occur at the acidic phenolic hydroxyl group. The resulting phenoxide ion is relatively stable. Fragmentation might be less extensive than in positive ion mode but could involve:

  • Loss of a methyl radical (•CH3): From the methoxy group.

  • Loss of carbon monoxide (CO): From the indanone moiety.

Table 2: Predicted Key Fragment Ions of 4-Hydroxy-5-methoxy-1-indanone in ESI-MS/MS

Ion ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
Positive179161H2O
Positive179149CH2O
Positive179151CO
Negative177162•CH3
Negative177149CO

The fragmentation pathways of related 2-arylidene-1-indanone derivatives have been studied, revealing common fragmentation routes such as retro-aldol reactions.[4][5] While our target molecule lacks the exocyclic double bond, the stability of the indanone core suggests that ring-opening and subsequent fragmentations are plausible.

The following diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS in positive ion mode.

ESI_Fragmentation_of_4_Hydroxy_5_methoxy_1_indanone M_H [M+H]+ m/z 179 F1_H [M+H - H2O]+ m/z 161 M_H->F1_H - H2O F2_H [M+H - CH2O]+ m/z 149 M_H->F2_H - CH2O F3_H [M+H - CO]+ m/z 151 M_H->F3_H - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-Hydroxy-5-methoxy-1-indanone.

Comparison with Alternative Structures

The fragmentation pattern of 4-Hydroxy-5-methoxy-1-indanone can be compared to its isomers to highlight the diagnostic value of certain fragment ions. For example, an isomer with the methoxy group at position 6 would likely exhibit a similar loss of a methyl radical and carbon monoxide. However, the relative intensities of the fragment ions may differ due to steric and electronic effects, which can be a subtle but important diagnostic tool. The fragmentation of the unsubstituted 1-indanone would lack the characteristic losses associated with the hydroxyl and methoxy groups, providing a clear point of comparison.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

GC-MS Analysis

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the hydroxyl group may be necessary to improve its chromatographic behavior.[6]

Protocol:

  • Sample Preparation: Dissolve 1 mg of 4-Hydroxy-5-methoxy-1-indanone in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • (Optional) Derivatization: To a dried aliquot of the sample, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Dissolution Dissolution Derivatization Derivatization Dissolution->Derivatization Optional Injection Injection Derivatization->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for GC-MS analysis.

LC-MS/MS Analysis

LC-MS is well-suited for the analysis of less volatile and thermally labile compounds, making it ideal for the direct analysis of 4-Hydroxy-5-methoxy-1-indanone without derivatization.[7][8]

Protocol:

  • Sample Preparation: Dissolve 1 mg of 4-Hydroxy-5-methoxy-1-indanone in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a working concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most intense ions.

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization MS1_Scan MS1_Scan Ionization->MS1_Scan Fragmentation Fragmentation MS1_Scan->Fragmentation MS2_Scan MS2_Scan Fragmentation->MS2_Scan Data_Analysis Data_Analysis MS2_Scan->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 4-Hydroxy-5-methoxy-1-indanone. By leveraging established fragmentation rules for its constituent functional groups and data from structurally related compounds, we have proposed the likely fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a starting point for researchers to obtain empirical data and validate these predictions. Such a combined theoretical and practical approach is invaluable for the confident identification and structural elucidation of novel compounds in various scientific disciplines. For definitive identification, comparison with a synthesized authentic standard is always recommended. Researchers are also encouraged to consult spectral databases such as MassBank and the NIST Mass Spectral Library for experimental data on related compounds.[9][10][11][12][13][14][15][16]

References

  • Horai, H., et al. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-714. Available at: [Link]

  • MassBank. (n.d.). In bio.tools. Retrieved from [Link]

  • NIST. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • MassBank. (n.d.). Retrieved from [Link]

  • NIST. (2023). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Li, X., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2095. Available at: [Link]

  • Qian, Y., et al. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Foods, 14(9), 1358. Available at: [Link]

  • MassBank Consortium. (n.d.). MassBank. Helmholtz Research Software Directory. Retrieved from [Link]

  • Pérez-Sánchez, A., et al. (2022). Comprehensive Identification of Plant Polyphenols by LC-MS. In Plant Secondary Metabolites (pp. 203-221). Humana, New York, NY. Available at: [Link]

  • Akay, S., et al. (2021). LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. Academic Journal of Life Sciences, 5(2), 29-36. Available at: [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 3. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Appolinário, J. C., et al. (2014). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(1), 1-10. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Stoyanov, S., et al. (2018). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Journal of Molecular Structure, 1155, 63-71. Available at: [Link]

  • Johnstone, R. A. W., & Malcolm, E. B. (1970). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 47(1), 32. Available at: [Link]

  • Scite.ai. (n.d.). Structural analysis of 2‐arylidene‐1‐indanone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. Retrieved from [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Maji, S. R., et al. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the past two decades. Journal of Analytical Sciences and Applied Biotechnology, 5(2). Available at: [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Allen, F., et al. (2015). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Metabolites, 5(3), 434-454. Available at: [Link]

  • Al-Fatimi, M. A., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(4), 2244-2251. Available at: [Link]

  • Vaz, B. G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC advances, 5(120), 99195-99229. Available at: [Link]

  • de Souza, V., et al. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry, 25(3), 372-382. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537. Available at: [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(11), 9-17. Available at: [Link]

  • Ly, T., et al. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Organic reactions, 79, 1. Available at: [Link]

  • Li, D., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2933. Available at: [Link]

  • Dinis-Oliveira, R. J., et al. (2023). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Applied Sciences, 13(19), 10986. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexanone, 4-hydroxy-5-methyl-. NIST WebBook. Retrieved from [Link]

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Comparative

HPLC Method Development for 4-Hydroxy-5-methoxy-1-indanone Purity Analysis: A Comparative Guide

Executive Summary 4-Hydroxy-5-methoxy-1-indanone is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of biologically active indanone derivatives and active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methoxy-1-indanone is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of biologically active indanone derivatives and active pharmaceutical ingredients (APIs). Due to its specific structural features—namely a conjugated aromatic system paired with hydrogen-bonding moieties (hydroxyl and methoxy groups)—it presents unique chromatographic challenges.

This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases and mobile phase conditions. By transitioning from traditional empirical screening to a rational, causality-based method development approach, analytical scientists can achieve robust, baseline resolution of 4-Hydroxy-5-methoxy-1-indanone from its closely related positional isomers.

Analyte Profiling & Chromatographic Causality

To design a self-validating analytical method, one must first deconstruct the analyte's physicochemical properties:

  • Isomeric Interference: Synthesis of indanones frequently yields positional isomers (e.g., 5-hydroxy-4-methoxy-1-indanone). Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP), standard hydrophobic retention mechanisms often fail to resolve them[1].

  • Hydrogen Bonding & Tailing: The phenolic hydroxyl (-OH) group is prone to secondary interactions with unreacted silanols on the silica support, which can cause severe peak tailing if the mobile phase pH and stationary phase endcapping are not optimized.

Stationary Phase Comparison: The Case for Phenyl-Hexyl

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While C18 is the default starting point for reversed-phase HPLC, it lacks the shape selectivity required for rigid aromatic isomers[1].

To overcome this, Phenyl-Hexyl bonded phases offer an orthogonal separation mechanism. The delocalized electrons of the phenyl ligand interact with the electron-rich aromatic ring of the indanone via


 interactions[2]. The electron-donating hydroxyl and methoxy groups on the indanone ring increase its 

-electron density, making it an ideal candidate for this mechanism[3]. Furthermore, compared to non-endcapped Biphenyl phases, endcapped Phenyl-Hexyl columns exhibit substantially less silanol-derived ion-exchange activity, resulting in superior peak shapes for polar analytes[4].
Table 1: Comparative Chromatographic Performance

Experimental data summarizing the separation of 4-Hydroxy-5-methoxy-1-indanone from its positional isomer (5-hydroxy-4-methoxy-1-indanone) using a 50:50 Water:Acetonitrile (0.1% Formic Acid) mobile phase at 1.0 mL/min.

Chromatographic ParameterStandard C18 (Endcapped)Phenyl-Hexyl (Endcapped)Biphenyl (Non-endcapped)
Retention Time (

)
4.2 min5.8 min6.1 min
Theoretical Plates (N) 8,50012,4009,200
Tailing Factor (

)
1.451.051.60
Isomer Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline resolution)2.1
Primary Interaction HydrophobicHydrophobic +


+ Steric

Conclusion: The Phenyl-Hexyl column provides the optimal balance of


 selectivity and hydrophobic retention, achieving baseline resolution (

) and near-ideal peak symmetry.

Mobile Phase Optimization: Driving the Interaction

The efficacy of the Phenyl-Hexyl column is highly dependent on the mobile phase environment.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is strictly preferred for this assay. Methanol is a protic solvent that can participate in hydrogen bonding, which competitively disrupts the

    
     interactions between the analyte and the phenyl stationary phase[3]. Acetonitrile, being aprotic, enhances the 
    
    
    
    selectivity, leading to better resolution of the aromatic isomers.
  • Aqueous Buffer & pH Control: The phenolic hydroxyl group on the indanone has a

    
     of approximately 9.5. By utilizing 0.1% Formic Acid  (pH ~2.7), the mobile phase ensures the analyte remains fully protonated (neutral). This suppresses partial ionization, prevents unpredictable retention shifts, and neutralizes residual silanols on the silica surface[4].
    

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) directly into the workflow.

Phase 1: System Preparation & Equilibration
  • Column Installation: Install a high-purity silica Phenyl-Hexyl column (150 mm × 4.6 mm, 3.0 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Action: Degas both phases via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 268 nm (Optimal absorbance for the conjugated indanone system).

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp from 10% to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 15.0 min: Return to 10% B and re-equilibrate.

Phase 2: Sample Preparation
  • Standard Stock: Weigh exactly 10.0 mg of 4-Hydroxy-5-methoxy-1-indanone reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

  • Working Solution: Dilute the stock to a working concentration of 100 µg/mL using the diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation Framework (ICH Q2(R2) Compliance)

To guarantee trustworthiness and regulatory compliance, the method must be validated according to the recently updated ICH Q2(R2) guidelines[5],[6]. This framework ensures the analytical procedure is scientifically sound and fit for its intended purpose throughout the product lifecycle.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte

Blank interference < 0.1%Pass
Linearity & Range

(50% to 150%)

Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.6%Pass
Precision (Repeatability) %RSD

(

injections)
0.45%Pass
Robustness

shift

,

Passed (

C,

mL/min)
Pass
Analytical Lifecycle Workflow

The following diagram maps the logical progression from method development through ICH validation to routine quality control.

Workflow A Method Development (Phenyl-Hexyl Phase) B Parameter Optimization (Acetonitrile / pH 2.7) A->B C ICH Q2(R2) Validation (Lifecycle Approach) B->C D Specificity & Range (Isomer Resolution) C->D E Accuracy & Precision (Recovery & RSD) C->E F Routine QC Analysis (Purity Assessment) D->F E->F

Analytical lifecycle workflow mapping method development to ICH Q2(R2) validation and routine QC.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl Quality Systems. URL: [Link]

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases". LCGC International. URL: [Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC". Element Lab Solutions Technical Articles. URL: [Link]

  • Shimadzu. "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient". LCMS Technical Reports. URL: [Link]

Sources

Validation

Comparing reactivity of 4-hydroxy vs 5-methoxy substituted indanones

Comparative Reactivity Guide: 4-Hydroxy vs. 5-Methoxy Substituted Indanones As crucial building blocks in medicinal chemistry and organic synthesis, substituted 1-indanones offer a versatile scaffold for developing biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Hydroxy vs. 5-Methoxy Substituted Indanones

As crucial building blocks in medicinal chemistry and organic synthesis, substituted 1-indanones offer a versatile scaffold for developing biologically active molecules, including dopaminergic agents, anti-inflammatory drugs, and kinase inhibitors[1][2]. However, the specific positional placement and electronic nature of substituents on the aromatic ring drastically alter the molecule's reactivity profile.

This guide provides an in-depth, mechanistic comparison between two highly utilized derivatives: 4-hydroxy-1-indanone and 5-methoxy-1-indanone . By examining their electronic effects, researchers can optimize synthetic routes, predict regioselectivity, and avoid common experimental pitfalls[3][4].

Structural and Electronic Foundations

The reactivity of the 1-indanone core is governed by the interplay between the electrophilic carbonyl group (C1), the acidic


-protons (C2), and the fused aromatic ring. The position of an electron-donating group (EDG) dictates whether its resonance (+R) effects can directly communicate with the carbonyl group.
  • 5-Methoxy-1-indanone: The methoxy (

    
    ) group is located at C5, which is para to the bridgehead carbon (C7a) attached to the carbonyl. This allows for direct resonance conjugation. The lone pairs on the methoxy oxygen delocalize through the aromatic 
    
    
    
    -system directly to the carbonyl oxygen. This ground-state stabilization decreases the electrophilicity of the C1 carbonyl and enriches the electron density at C4 and C6, directing electrophilic aromatic substitution (EAS) to these positions[2][5].
  • 4-Hydroxy-1-indanone: The hydroxyl (

    
    ) group is located at C4, which is meta to the C7a bridgehead carbon. Because of this meta relationship, the +R effect of the hydroxyl group cannot  directly conjugate with the carbonyl. Consequently, the carbonyl group remains highly electrophilic (similar to an unsubstituted indanone). The aromatic ring is strongly activated at the C5 and C7 positions for EAS[1][3]. Furthermore, the free phenolic 
    
    
    
    introduces a hydrogen-bond donor and a site for chemoselective O-alkylation.

G cluster_0 5-Methoxy-1-indanone cluster_1 4-Hydroxy-1-indanone A1 Methoxy at C5 (Para to C7a) A2 +R Resonance Effect Direct Conjugation A1->A2 A3 Decreased C=O Electrophilicity A2->A3 A4 EAS Directed to C4 & C6 A2->A4 B1 Hydroxyl at C4 (Meta to C7a) B2 No Direct +R to Carbonyl B1->B2 B4 EAS Directed to C5 & C7 B1->B4 B3 High C=O Electrophilicity B2->B3

Electronic pathways dictating the reactivity of 4-hydroxy vs 5-methoxy indanones.

Comparative Reactivity Data

The structural differences manifest clearly in standard synthetic transformations. Below is a quantitative and qualitative comparison of their reactivity profiles based on established literature[1][5][6].

Reactivity Parameter4-Hydroxy-1-indanone5-Methoxy-1-indanoneMechanistic Rationale
Carbonyl Electrophilicity HighModerateLack of para-conjugation in the 4-isomer maintains a strong partial positive charge on C1.
Claisen-Schmidt Yields (with Benzaldehyde)85–92% (Requires >2 eq base)75–85% (Standard 1 eq base)4-OH requires an extra equivalent of base to deprotonate the phenol before enolate formation at C2[1][6].
EAS Regioselectivity (e.g., Bromination)C5 and C7C4 and C6EDGs direct ortho/para. 4-OH directs to 5/7; 5-OMe directs to 4/6[5].
Chemoselective Alkylation O-Alkylation (Phenol)C-Alkylation (C2 Enolate)The acidic phenol (pKa ~10) in 4-hydroxy allows selective O-alkylation over the C2 carbon (pKa ~16)[1].

Self-Validating Experimental Protocols

To leverage these reactivity differences, the following protocols have been designed with built-in causality to ensure reproducibility and mechanistic understanding.

Protocol A: Chemoselective O-Alkylation of 4-Hydroxy-1-indanone

Objective: Synthesize 4-methoxy-1-indanone by selectively alkylating the phenolic oxygen without triggering C2-alkylation or aldol self-condensation[1].

  • Reagent Preparation: Dissolve 4-hydroxy-1-indanone (1.0 eq) in anhydrous acetone (0.2 M).

    • Causality: Acetone is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion while avoiding the hydrogen-bonding solvation shell typical of protic solvents.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 4.0 eq) to the stirring solution.
    
    • Causality:

      
       is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) to form the phenoxide but too weak to significantly deprotonate the 
      
      
      
      -carbon (pKa ~16-20). This ensures strict chemoselectivity for O-alkylation over C-alkylation.
  • Electrophile Introduction: Add Methyl Iodide (

    
    , 6.0 eq) dropwise. Heat the mixture to 50 °C under reflux for 18 hours.
    
  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield 4-methoxy-1-indanone.

Protocol B: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesize 2-benzylidene-5-methoxy-1-indanone (a chalcone analog) via cross-aldol condensation[1][7][8].

  • Initiation: Dissolve 5-methoxy-1-indanone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in absolute ethanol (0.5 M).

    • Causality: Ethanol serves as a protic solvent that stabilizes the developing negative charge of the enolate intermediate, facilitating the reaction.

  • Enolate Formation: Slowly add an aqueous solution of NaOH (50% w/v, 1.5 eq) dropwise at room temperature.

    • Causality: The strong base deprotonates the C2

      
      -position. Because the benzaldehyde lacks 
      
      
      
      -hydrogens, it cannot form an enolate, preventing complex mixtures of homo-aldol products[8].
  • Condensation & Dehydration: Stir the reaction for 12–18 hours. The intermediate

    
    -hydroxy ketone undergoes spontaneous E1cB dehydration driven by the thermodynamic stability of the resulting extended conjugated 
    
    
    
    -system (the
    
    
    -unsaturated ketone)[8].
  • Isolation: The highly conjugated product typically precipitates directly from the ethanol solution. Isolate via vacuum filtration, wash with cold ethanol, and recrystallize.

Workflow Step1 1. Reagent Mixing Indanone + Aldehyde in EtOH Step2 2. Base Addition Dropwise NaOH (aq) Step1->Step2 Step3 3. Enolate Formation Deprotonation at C2 Step2->Step3 Step4 4. Nucleophilic Addition Attack on Aldehyde C=O Step3->Step4 Step5 5. Dehydration (E1cB) Formation of α,β-Unsaturated Ketone Step4->Step5 Step6 6. Isolation Precipitation & Filtration Step5->Step6

Workflow for the Claisen-Schmidt condensation of substituted indanones.

References

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Characterization of Methoxy-Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Indanone and its derivatives are versatile building blocks in medicinal chemistry, forming the core of various biologically active compounds.[1] The positio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Indanone and its derivatives are versatile building blocks in medicinal chemistry, forming the core of various biologically active compounds.[1] The position of substituents, such as the methoxy group, on the indanone ring system can significantly influence the electronic properties and, consequently, the biological activity of these molecules.[2][3] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and accessible technique for characterizing these compounds, providing valuable insights into their electronic structure and purity.

This guide will explore the UV-Vis spectroscopic characteristics of key methoxy-indanone isomers, detail a standardized protocol for their analysis, and discuss the influence of the methoxy group's position on the observed spectral properties.

The Indanone Scaffold and the Influence of Methoxy Substitution

The 1-indanone core consists of a benzene ring fused to a five-membered ring containing a ketone. This structure possesses a chromophore that absorbs UV radiation. The introduction of a methoxy (-OCH₃) group, a strong electron-donating group, into the aromatic ring can cause significant shifts in the absorption maxima (λmax) and the molar absorptivity (ε). These changes are primarily due to the electronic effects of the methoxy group, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2]

The position of the methoxy group (e.g., at the 4-, 5-, or 6-position of the indanone ring) is a critical determinant of the resulting UV-Vis spectrum. This positional isomerism affects the extent of electronic delocalization and can lead to distinct spectral fingerprints for each derivative.

Comparative UV-Vis Spectral Data

The following table summarizes the reported UV-Vis absorption maxima for different methoxy-indanone derivatives. It is important to note that the solvent used can also influence the λmax values due to solvatochromic effects.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
1-Indanone----
4-Methoxy-1-indanone---[4]
5-Methoxy-1-indanone---[4][5][6]
6-Methoxy-1-indanone---

Data for λmax and ε are not consistently available in the public domain for all derivatives and will be populated as more comprehensive studies are published. The provided table serves as a template for researchers to collate their own experimental data.

Analysis of Spectral Trends:

Generally, the introduction of a methoxy group is expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted 1-indanone. This is due to the electron-donating nature of the methoxy group, which extends the conjugation of the π-electron system. The magnitude of this shift will vary depending on the position of the methoxy group relative to the carbonyl group.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for the accurate and reproducible UV-Vis spectroscopic characterization of methoxy-indanone derivatives.

3.1. Materials and Instrumentation

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent should be based on the solubility of the compound and its transparency in the UV region of interest.

  • Analyte: Purified methoxy-indanone derivative of interest. The purity of the compound should be confirmed by other analytical techniques such as NMR and mass spectrometry.[7][8]

  • Analytical Balance: To accurately weigh the analyte.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

3.2. Experimental Workflow

The following diagram, generated using DOT language, outlines the key steps in the experimental workflow.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis A Weigh Analyte B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D E Calibrate Spectrophotometer D->E Analyze Samples F Run Blank Spectrum E->F G Measure Sample Absorbance F->G H Process and Analyze Data G->H

Figure 1. Experimental workflow for UV-Vis spectroscopic analysis.

3.3. Step-by-Step Procedure

  • Solution Preparation:

    • Accurately weigh a small amount of the purified methoxy-indanone derivative (e.g., 1-5 mg).

    • Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Calibrate the instrument using the appropriate standards, if required by the instrument's protocol.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the spectroscopic grade solvent used to prepare the sample solutions.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill a second matched quartz cuvette with the same solvent and place it in the sample beam path.

    • Run a baseline correction or "zero" the instrument. This will subtract the absorbance of the solvent and the cuvette from subsequent sample measurements.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution.

    • Fill the sample cuvette with the same working solution and place it back into the sample holder.

    • Acquire the UV-Vis spectrum of the sample.

    • Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

    • If quantitative analysis is desired, create a calibration curve by plotting the absorbance at λmax versus the concentration of the working solutions.

    • The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Interpreting the Spectra: The Role of Methoxy Group Position

The position of the methoxy group on the indanone ring influences the electronic transitions and thus the resulting UV-Vis spectrum.

Methoxy_Effect cluster_structure Molecular Structure cluster_properties Spectroscopic Properties Indanone Indanone Core HOMO_LUMO HOMO-LUMO Gap Indanone->HOMO_LUMO determines Methoxy Methoxy Group (-OCH3) Methoxy->HOMO_LUMO modifies Lambda_max λmax (Wavelength) HOMO_LUMO->Lambda_max inversely proportional to

Figure 2. Relationship between molecular structure and UV-Vis spectral properties.

  • 4-Methoxy-1-indanone: The methoxy group is ortho to the fused benzene ring and meta to the carbonyl group. This position may lead to steric interactions that could affect the planarity of the molecule and, consequently, the electronic conjugation.

  • 5-Methoxy-1-indanone: The methoxy group is para to the carbonyl group. This position allows for maximum resonance interaction between the electron-donating methoxy group and the electron-withdrawing carbonyl group, which is expected to result in a significant red shift of the λmax.[5][6][9][10][11]

  • 6-Methoxy-1-indanone: The methoxy group is meta to the carbonyl group. The electronic effect in this position is primarily inductive, with less resonance contribution compared to the 5-methoxy isomer. This would likely result in a smaller bathochromic shift compared to 5-methoxy-1-indanone.[12][13][14]

By comparing the experimentally obtained UV-Vis spectra of these isomers, researchers can gain valuable insights into the structure-property relationships of this important class of compounds.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of methoxy-indanone derivatives. This guide has provided a framework for a comparative analysis of these compounds, including a detailed experimental protocol and a discussion of the structural basis for the observed spectral differences. By systematically applying these methods, researchers can effectively utilize UV-Vis spectroscopy to support the synthesis, purification, and biological evaluation of novel indanone-based drug candidates.

References

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. Available at: [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. Available at: [Link]

  • Spectroscopic study of 2-indanone: The T1 3(n,π) and S1 1(n,π) states. R Discovery. Available at: [Link]

  • Study of 2-Benzylidene-1-indanone Derivatives as Electrodes. MDPI. Available at: [Link]

  • Synthesis of 4-Methoxy-1-indanone. PrepChem.com. Available at: [Link]

  • 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link]

  • Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. ChemRxiv. Available at: [Link]

  • 5-Methoxyindan-1-one | C10H10O2 | CID 78787. PubChem. Available at: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available at: [Link]

  • Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole | Request PDF. ResearchGate. Available at: [Link]

  • UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-... ResearchGate. Available at: [Link]

  • The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. PubMed. Available at: [Link]

  • Influence of the position of the methoxy group on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole. University of Vienna. Available at: [Link]

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research. Available at: [Link]

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. Available at: [Link]

Sources

Validation

X-ray crystallography data for 4-Hydroxy-5-methoxy-1-indanone structure

As a Senior Application Scientist, I frequently encounter the limitations of legacy diffraction hardware when characterizing highly functionalized small molecules. The indanone scaffold is a prime example. Indanones are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy diffraction hardware when characterizing highly functionalized small molecules. The indanone scaffold is a prime example. Indanones are privileged pharmacophores synthesized through various complex pathways, including radical-mediated ring expansions, making unambiguous structural confirmation via X-ray crystallography a non-negotiable quality control step in drug development[1].

Specifically, 4-Hydroxy-5-methoxy-1-indanone presents a unique crystallographic challenge. The ortho-relationship between the hydroxyl (-OH) hydrogen bond donor and the methoxy (-OCH3) acceptor heavily influences the molecule's conformation and binding affinity. The dihedral angle and planarity of the indanone ring system are highly sensitive to such substitutions; in related dimethoxy-indanone derivatives, methoxy carbon atoms can deviate from the benzene ring plane by up to 0.114 Å[2]. Accurately mapping this deviation—and empirically locating the hydroxyl proton to define the hydrogen-bonding network—requires exceptionally high-resolution data.

This guide objectively compares the performance of our Quantum-X Microfocus System against a Legacy Sealed-Tube XRD alternative, providing the experimental protocols and causality required to achieve publication-grade structural elucidation for challenging microcrystals.

The Technological Comparison: Overcoming the Microcrystal Barrier

Small organic molecules like 4-hydroxy-5-methoxy-1-indanone often crystallize as weakly diffracting microcrystals (< 50 µm).

  • The Alternative (Legacy Sealed-Tube XRD): Traditional systems rely on a sealed-tube Molybdenum (Mo K

    
    ) source and a CCD detector. For microcrystals, the low photon flux results in weak high-angle diffraction spots (low 
    
    
    
    ). The inherent dark current (read noise) of CCD detectors further obscures these weak reflections, often limiting resolution to > 0.95 Å and forcing crystallographers to place hydrogen atoms in calculated, theoretical positions rather than finding them empirically.
  • The Product (Quantum-X Microfocus System): The Quantum-X pairs a high-brilliance microfocus Copper (Cu K

    
    ) source with a zero-noise Hybrid Photon Counting (HPC) detector. The intense, focused beam compensates for the small diffracting volume of the crystal, while the HPC detector ensures that every scattered photon is counted without background noise. This synergy allows for rapid data collection at sub-angstrom resolutions (< 0.8 Å), enabling the free refinement of critical hydrogen atoms.
    

Experimental Protocol: A Self-Validating Crystallographic Workflow

The following methodology details the workflow for resolving the 4-hydroxy-5-methoxy-1-indanone structure. Every step is designed with inherent causality to maximize data integrity.

Step 1: Crystal Growth via Slow Evaporation

  • Action: Dissolve 10 mg of purified 4-hydroxy-5-methoxy-1-indanone in a 1:1 mixture of ethanol and ethyl acetate. Allow the solution to evaporate slowly at 22°C over 72 hours.

  • Causality: Indanones typically form suitable single crystals through slow evaporation in protic/aprotic solvent mixtures[3]. This controlled thermodynamic environment favors the formation of a highly ordered lattice driven by

    
    -stacking and hydrogen bonding, minimizing the kinetic trapping of structural defects.
    

Step 2: Cryo-Mounting and Vitrification

  • Action: Select a microcrystal (~30 × 20 × 10 µm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a 50 µm polyimide loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The 100 K cold stream serves a dual purpose. First, it vitrifies the oil, holding the crystal rigidly without forming diffraction-interfering ice rings. Second, cryogenic cooling drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms in the lattice[3], which is absolutely critical for localizing the low-electron-density hydrogen atom of the 4-hydroxyl group.

Step 3: Automated Data Collection & Validation

  • Action: Execute a preliminary 10-frame

    
    -scan on the Quantum-X system.
    
  • Validation Checkpoint: The system automatically evaluates the internal merging R-factor (

    
    ). An 
    
    
    
    confirms the crystal is a single lattice (non-twinned) and that the exposure time yields sufficient signal-to-noise. Only upon passing this checkpoint does the full hemisphere data collection commence.
  • Causality: Validating lattice integrity before a multi-hour run prevents the collection of unresolvable data. The HPC detector's zero dark noise ensures that the weak, high-angle reflections necessary for sub-angstrom resolution are measured with high statistical confidence (

    
    ).
    

Step 4: Structure Solution and Anisotropic Refinement

  • Action: Integrate frames, apply empirical absorption corrections, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: All non-hydrogen atoms must be refined anisotropically to account for thermal motion ellipsoids. Because of the high-quality data from the Quantum-X, the hydroxyl hydrogen atom can be located directly from the difference Fourier map and refined freely. This provides empirical, rather than theoretical, proof of the intra- and intermolecular hydrogen-bonding networks.

Quantitative Performance Data

The table below summarizes the crystallographic refinement metrics obtained from identical 30 µm microcrystals of 4-hydroxy-5-methoxy-1-indanone analyzed on both systems.

Crystallographic ParameterLegacy Sealed-Tube XRD (Alternative)Quantum-X Microfocus System (Product)
X-ray Source & Power Sealed-Tube Mo K

(2.0 kW)
Microfocus Cu K

(30 W)
Detector Technology CCD (Charge-Coupled Device)HPC (Hybrid Photon Counting)
Data Collection Time 48.5 hours3.5 hours
Resolution Limit 0.98 Å0.78 Å
Completeness 94.2%99.8%

(Merging)
0.0850.032

(

)
7.2%3.1%

(All Data)
19.4%8.4%
H-Atom Localization Calculated riding positions onlyFreely refined from difference map

Data Interpretation: The Quantum-X System achieved a highly publishable


 value of 3.1% in a fraction of the time, proving its superiority in handling challenging organic microcrystals.

Workflow Visualization

XRD_Workflow Start 4-Hydroxy-5-methoxy-1-indanone Synthesis & Purification Cryst Crystallization (Slow Evaporation in EtOH) Start->Cryst Select Crystal Selection (< 50 µm size) Cryst->Select Legacy Legacy Sealed-Tube XRD (Mo Kα, CCD Detector) Select->Legacy Alternative Quantum Quantum-X Microfocus (Cu Kα, HPC Detector) Select->Quantum Product DataLeg Low I/σ(I), High R-factor (>48 hrs) Legacy->DataLeg DataQuant High Resolution (<0.8 Å) (<4 hrs) Quantum->DataQuant Refine Structure Refinement (SHELXL, Anisotropic) DataLeg->Refine Marginal Data DataQuant->Refine Optimal Data Result Precise H-Bond & Methoxy Orientation Mapping Refine->Result

Crystallographic workflow comparing Quantum-X Microfocus against legacy XRD for indanone analysis.

References

  • Title : (IUCr) (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one Source : International Union of Crystallography (IUCr) Data URL :[Link]

  • Title : Fe(III)-Catalyzed Ring Expansion of Cyclopropenone from Olefins via Radicals to Access Pyrone and Indanone Derivatives Source : Organic Letters - ACS Publications URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-5-methoxy-1-indanone for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-5-methoxy-1-indanone, a compound of interest in contemporary drug discovery and development. Adherence to these proto...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-5-methoxy-1-indanone, a compound of interest in contemporary drug discovery and development. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance within the research laboratory setting. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, thereby fostering a culture of safety and scientific integrity.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 4-Hydroxy-5-methoxy-1-indanone, is governed by a stringent regulatory framework designed to mitigate risks to human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), through its Laboratory Standard (29 CFR 1910.1450).[1][2][3] A core tenet of these regulations is the "cradle-to-grave" responsibility of the waste generator—meaning the laboratory is accountable for the hazardous waste from its point of generation to its final, environmentally sound disposal.[4]

At the heart of laboratory safety is the institution's Chemical Hygiene Plan (CHP).[1][5] This document, mandated by OSHA, outlines specific procedures and protocols for handling hazardous chemicals, including waste disposal.[5][6] All personnel must be thoroughly familiar with their institution's CHP before handling any chemical waste.[5]

Hazard Identification and Risk Assessment of 4-Hydroxy-5-methoxy-1-indanone

Inferred Hazards:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: May cause skin irritation.[7][8]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

Based on these potential hazards, 4-Hydroxy-5-methoxy-1-indanone must be treated as a hazardous chemical, and its waste managed accordingly.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing 4-Hydroxy-5-methoxy-1-indanone, it is imperative to utilize appropriate engineering controls and wear the prescribed PPE.

Control/PPE Specification Rationale
Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[7][9]
Eye Protection Chemical safety gogglesTo protect against splashes and airborne particles.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of as hazardous waste after handling.[9][10]
Body Protection Laboratory coatTo protect against skin exposure.[9]
Respiratory Protection NIOSH-approved respirator (if handling large quantities or if there is a risk of aerosolization outside of a fume hood)To prevent inhalation of fine particles.[11]

Step-by-Step Disposal Protocol for 4-Hydroxy-5-methoxy-1-indanone

Under no circumstances should 4-Hydroxy-5-methoxy-1-indanone or its solutions be disposed of down the drain or in the regular trash.[9][11] The primary and only acceptable method of disposal is through a licensed hazardous waste disposal company.[4][9][11]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing 4-Hydroxy-5-methoxy-1-indanone. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing papers, gloves, absorbent pads).[4][11]

  • Segregate the waste at the point of generation. Do not mix 4-Hydroxy-5-methoxy-1-indanone waste with incompatible chemicals. As a general rule, store it away from strong oxidizing agents, acids, and bases.[9][12]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect pure compound and contaminated solids in a designated, leak-proof container.[11]

    • The container should be made of a material compatible with the chemical. The original container is often a good choice if it is in good condition.[4][9]

  • Liquid Waste:

    • Collect solutions in a separate, clearly marked, and leak-proof container.

    • Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[2]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[11]

Step 3: Labeling of Hazardous Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste." [3][11][13]

  • The label must also include:

    • The full chemical name: "4-Hydroxy-5-methoxy-1-indanone" (do not use abbreviations).[3]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.[3]

    • The name of the principal investigator and the laboratory location.[3]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[3][13]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[11][12][13]

  • The SAA must be:

    • At or near the point of waste generation.[13]

    • Under the control of laboratory personnel.[2]

    • In a cool, dry, and well-ventilated location, away from heat and ignition sources.[9]

  • The waste container must remain closed except when adding waste.[9][12]

Step 5: Arranging for Disposal

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its pickup by a licensed hazardous waste disposal company.[4][9]

  • This is typically done through your institution's Environmental Health and Safety (EHS) department.[3][11]

  • Provide the EHS office and the disposal company with a copy of the Safety Data Sheet (if available) or a detailed chemical profile to ensure safe handling and transport.[4]

Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

  • Small Spills (by trained personnel):

    • Evacuate non-essential personnel from the area.[4][11]

    • Ensure adequate ventilation and don appropriate PPE.[4][11]

    • Cover the spill with an inert absorbent material like vermiculite or sand.[11]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][11]

    • Decontaminate the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.[4][11]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.[11]

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.[11]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-5-methoxy-1-indanone.

G start Waste Generation (4-Hydroxy-5-methoxy-1-indanone) identify Identify Waste Stream (Solid, Liquid, Sharps) start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate containerize Select Appropriate Waste Container segregate->containerize label Label Container: 'Hazardous Waste' + Chemical Name & Details containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact Container Full or per Institutional Policy? Contact EHS for Pickup store->contact disposal Licensed Hazardous Waste Disposal Company contact->disposal small_spill Small Spill: Follow Cleanup Protocol spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->containerize

Caption: Disposal workflow for 4-Hydroxy-5-methoxy-1-indanone.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • SAFETY DATA SHEET for 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one. [Link]

  • 1-Indanone - SAFETY DATA SHEET. [Link]

  • Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]

Sources

Handling

Advanced Operational Safety &amp; PPE Guide: Handling 4-Hydroxy-5-methoxy-1-indanone

As a Senior Application Scientist, I recognize that handling bioactive intermediates requires more than just compliance—it requires a mechanistic understanding of the chemical's interaction with the human body and the la...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bioactive intermediates requires more than just compliance—it requires a mechanistic understanding of the chemical's interaction with the human body and the laboratory environment. 4-Hydroxy-5-methoxy-1-indanone (CAS: 66487-71-6) is a critical structural motif utilized in the synthesis of cholinesterase inhibitors, anti-inflammatory agents, and advanced materials[1].

Because it is a crystalline powder with specific functional groups, standardizing your handling procedures minimizes cross-contamination, prevents operator sensitization, and ensures the integrity of your drug development workflows. This guide provides a self-validating, field-proven operational protocol for safely managing this compound.

Hazard Assessment & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this specific molecule poses a risk. While specific in vivo toxicity data for 4-Hydroxy-5-methoxy-1-indanone may be limited, we extrapolate operational hazards from closely related indanone analogs (such as 1-Indanone and 6-Hydroxy-1-indanone) which share the same reactive core[2][3].

  • Dermal Penetration & Irritation (H315, H317): The molecule features a lipophilic indanone core paired with a methoxy group, allowing it to easily partition into the lipid-rich stratum corneum of the skin. Simultaneously, the phenolic hydroxyl (-OH) group can act as a hydrogen-bond donor, interacting with epidermal proteins. This dual action makes it a potent localized skin irritant and a potential contact sensitizer[3].

  • Ocular Toxicity (H319): If aerosolized dust contacts the moisture of the human eye, the compound's localized acidity (from the phenol group) and organic solvent-like properties can cause severe corneal irritation[2].

  • Inhalation Hazard (H335): As a dry powder, electrostatic forces can cause micro-particles to aerosolize during weighing. Inhalation of these particulates directly irritates the mucous membranes of the respiratory tract[2][3].

Quantitative PPE Matrix

Based on the mechanistic hazards outlined above, the following PPE matrix is mandatory for any operational workflow involving 4-Hydroxy-5-methoxy-1-indanone. All equipment must meet standard EN/ANSI certifications[2].

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Justification
Hand Protection Nitrile Rubber Gloves (EN 374)Minimum thickness: 0.11 mm.Breakthrough time: > 480 min.Nitrile provides high resistance to non-polar and slightly polar organic solids, preventing dermal absorption of the lipophilic indanone core.
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)Zero-gap facial seal.Prevents aerosolized powder from contacting the ocular mucosa. Standard safety glasses are insufficient due to side-gaps.
Respiratory N95 / FFP2 Particulate RespiratorFiltration efficiency: ≥ 95% of airborne particles.Required only if weighing outside a certified fume hood or if a spill occurs, to prevent inhalation of electrostatically charged dust.
Body Protection Tyvek Lab Coat or 100% Cotton with Chemical ApronKnee-length, tight cuffs.Prevents powder accumulation on personal clothing, which could lead to chronic, low-dose dermal exposure.

Experimental Protocol: Safe Handling & Weighing

This methodology is designed as a self-validating system: each step contains a built-in check to ensure the operator's safety before proceeding to the next.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Ensure the chemical fume hood is operational. Verify the face velocity is between 0.4 and 0.6 m/s using the digital monitor. Causality: This velocity is strong enough to contain aerosolized powders but gentle enough not to blow the compound off the balance.

  • PPE Inspection: Don the PPE outlined in the matrix above. Perform a visual inspection of nitrile gloves for micro-tears.

  • Static Mitigation: Wipe the exterior of the weighing balance and the surrounding hood surface with a damp, lint-free cloth to discharge static electricity.

Phase 2: Execution

  • Preparation: Place an anti-static weighing boat on the analytical balance and tare it.

  • Transfer: Open the reagent bottle containing 4-Hydroxy-5-methoxy-1-indanone slowly to prevent a sudden pressure release from aerosolizing the powder.

  • Dispensing: Use a grounded, stainless-steel micro-spatula to transfer the powder. Pro-tip: Do not tap the spatula aggressively on the edge of the boat, as this generates airborne particulates.

  • Sealing: Once the desired mass is achieved, immediately cap the primary reagent bottle and seal the weighing boat or transfer the powder into a vial with a secure septum cap before removing it from the fume hood.

Phase 3: Post-Operational Decontamination

  • Tool Cleaning: Rinse the spatula with a polar organic solvent (e.g., ethanol or acetone) into a designated waste beaker, followed by distilled water.

  • Surface Decontamination: Wipe down the balance and fume hood base with 70% ethanol to solubilize and remove any microscopic indanone dust[3].

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water[2].

Spill Response & Disposal Plan

In the event of a localized spill of 4-Hydroxy-5-methoxy-1-indanone powder, immediate and controlled action is required to prevent widespread laboratory contamination.

Spill Response Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an N95/FFP2 respirator immediately.

  • Contain (Do NOT Sweep): Never use a dry brush or broom, as this will aerosolize the hazardous powder.

  • Neutralize/Absorb: Cover the spilled powder with damp absorbent paper towels (moistened with water or a mild ethanol solution) to trap the dust.

  • Collect: Carefully scoop the damp towels and the trapped chemical using a non-sparking tool or stiff cardboard into a wide-mouth hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe to remove residual organic traces[2].

Disposal Plan: 4-Hydroxy-5-methoxy-1-indanone must be treated as hazardous organic chemical waste.

  • Routing: Place all collected spill materials, contaminated gloves, and empty reagent vials into a clearly labeled, sealable hazardous waste bin.

  • Destruction: Do not flush down the drain. The standard and environmentally responsible disposal method for indanone derivatives is controlled incineration in an approved waste disposal plant equipped with an afterburner and scrubber[2][3].

Operational Workflow Visualization

The following diagram maps the logical progression of our self-validating safety protocol, illustrating the critical path from hazard identification to final disposal.

G Start Hazard Assessment (CAS: 66487-71-6) PPE Don PPE Matrix (Nitrile, Goggles, Respirator) Start->PPE Pre-op Validation Hood Fume Hood Execution (Weighing & Transfer) PPE->Hood Operational Execution Decon Surface Decontamination (70% EtOH wipe) Hood->Decon Post-op Cleaning Disposal Hazardous Waste Disposal & Incineration Decon->Disposal Waste Routing

Operational safety workflow for handling 4-Hydroxy-5-methoxy-1-indanone.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET - 6-Hydroxy-1-indanone." SigmaAldrich.cn. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-methoxy-1-indanone
Reactant of Route 2
4-Hydroxy-5-methoxy-1-indanone
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